Product packaging for 3-Methoxy-2-methylbenzaldehyde(Cat. No.:CAS No. 56724-03-9)

3-Methoxy-2-methylbenzaldehyde

Cat. No.: B112791
CAS No.: 56724-03-9
M. Wt: 150.17 g/mol
InChI Key: VUVSSLDCCMJFTM-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B112791 3-Methoxy-2-methylbenzaldehyde CAS No. 56724-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSSLDCCMJFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523729
Record name 3-Methoxy-2-methylbenzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56724-03-9
Record name 3-Methoxy-2-methylbenzaldehyde
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Record name 3-methoxy-2-methylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2-methylbenzaldehyde (CAS: 56724-03-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its physicochemical properties, synthesis, spectroscopic characterization, and significant applications in medicinal chemistry, particularly in the development of novel anti-cancer agents. Special emphasis is placed on its role as a precursor to benzosuberene-based tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂. Its molecular structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a formyl group at positions 3, 2, and 1, respectively. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56724-03-9
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solvents

Synthesis

Proposed Synthetic Pathway: ortho-Lithiation of 2-Methylanisole

This method involves the deprotonation of the aromatic ring of 2-methylanisole at the position ortho to the methoxy group using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired this compound after acidic workup.

Synthesis_Pathway 2-Methylanisole 2-Methylanisole ortho-Lithiated Intermediate ortho-Lithiated Intermediate 2-Methylanisole->ortho-Lithiated Intermediate 1. n-BuLi, TMEDA 2. THF, -78 °C This compound This compound ortho-Lithiated Intermediate->this compound 1. DMF 2. H3O+ Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Starting Material Benzosuberene Analog Benzosuberene Analog Multi-step Synthesis->Benzosuberene Analog Elaboration In vitro Tubulin\nPolymerization Assay In vitro Tubulin Polymerization Assay Benzosuberene Analog->In vitro Tubulin\nPolymerization Assay Cytotoxicity Assays\n(Cancer Cell Lines) Cytotoxicity Assays (Cancer Cell Lines) Benzosuberene Analog->Cytotoxicity Assays\n(Cancer Cell Lines) Signaling_Pathway Benzosuberene Inhibitor Benzosuberene Inhibitor β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) Benzosuberene Inhibitor->β-Tubulin (Colchicine Site) Binds to Tubulin Dimer Conformational Change Tubulin Dimer Conformational Change β-Tubulin (Colchicine Site)->Tubulin Dimer Conformational Change Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization Tubulin Dimer Conformational Change->Inhibition of Microtubule Polymerization Microtubule Destabilization Microtubule Destabilization Tubulin Dimer Conformational Change->Microtubule Destabilization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Polymerization->Disruption of Mitotic Spindle Microtubule Destabilization->Disruption of Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disruption of Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

References

Unveiling the Molecular Profile of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides an in-depth look at the molecular weight and formula of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde.

Core Molecular Data

The essential molecular details of this compound are summarized below, providing a clear and concise overview of its fundamental properties.

PropertyValue
Molecular FormulaC9H10O2[1][2][3]
Molecular Weight150.17 g/mol [1][2][3]
Isomeric SMILESCC1=C(C=CC=C1OC)C=O[1]
CAS Number56724-03-9[2][3]

Experimental Determination of Molecular Properties

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule provides the molecular weight.

Elemental Analysis Protocol:

  • Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

  • Gas Separation: The combustion products (CO2, H2O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

  • Quantification: The amount of each gas is measured, allowing for the determination of the percentage of each element (carbon, hydrogen, oxygen) in the original sample.

  • Formula Calculation: The empirical formula is calculated from the elemental percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is determined.

Logical Workflow for Compound Identification

The process of characterizing a chemical compound follows a logical progression from initial analysis to final structure elucidation. The following diagram illustrates a typical workflow.

cluster_0 Compound Characterization Workflow Sample Unknown Compound Sample MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA MW Determine Molecular Weight MS->MW EF Determine Empirical Formula EA->EF MF Propose Molecular Formula MW->MF EF->MF NMR NMR Spectroscopy MF->NMR Structure Elucidate Structure NMR->Structure

Caption: Workflow for Chemical Compound Identification.

References

3-Methoxy-2-methylbenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and potential pharmaceutical applications.

Core Physical and Chemical Properties

This compound is a substituted benzaldehyde with a methoxy group at the 3-position and a methyl group at the 2-position of the benzene ring. Its chemical structure influences its reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
CAS Number 56724-03-9[1][3]
Appearance Liquid[3]
Purity ≥97%[1][2]
Storage Temperature Room Temperature, Inert Atmosphere[2][3]

Spectroscopic Data

For 3-methoxybenzaldehyde (CAS: 591-31-1):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃).[4]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[4]

  • IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum for 3-methoxybenzaldehyde, which would show characteristic peaks for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and aromatic C-H and C-C stretches.[5]

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach can be inferred from established methods for similar compounds. One plausible route involves the methylation of 2-hydroxy-3-methylbenzaldehyde.

Conceptual Synthesis Workflow:

Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-hydroxy-3-methylbenzaldehyde 2-hydroxy-3-methylbenzaldehyde Methylation Methylation 2-hydroxy-3-methylbenzaldehyde->Methylation 1. This compound This compound Methylation->this compound 2. Base (e.g., K2CO3)\nMethylating Agent (e.g., Dimethyl sulfate)\nSolvent (e.g., Acetone) Base (e.g., K2CO3) Methylating Agent (e.g., Dimethyl sulfate) Solvent (e.g., Acetone)

Conceptual Synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.

  • Addition of Base: Add a base, for example, anhydrous potassium carbonate, to the solution.

  • Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate, dropwise to the stirred mixture.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

As a benzaldehyde derivative, this compound is expected to undergo reactions typical of aromatic aldehydes. The aldehyde functional group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the methoxy and methyl groups influencing the regioselectivity of such reactions.

Potential Reactions:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-methoxy-2-methylphenyl)methanol.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde to an alkene.

  • Condensation Reactions: It can participate in condensation reactions such as the aldol condensation or Knoevenagel condensation.

Illustrative Reaction Workflow: Wittig Reaction

Wittig_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Wittig Reaction Alkene Alkene Wittig Reaction->Alkene Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide

General Workflow for a Wittig Reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathway involvement of this compound. However, research on benzaldehyde and its other derivatives has shown a range of biological effects, including anticancer and anti-inflammatory properties. These studies suggest that benzaldehyde derivatives can modulate various signaling pathways.

For instance, some benzaldehyde derivatives have been shown to impact pathways such as the MAPK signaling pathway. It is plausible that this compound could exhibit biological activities, but further research is required to elucidate its specific effects and mechanisms of action. The use of this compound as a reagent in the synthesis of benzosuberebe-based inhibitors of tubulin polymerization suggests its potential as a scaffold in the development of anticancer agents.

Hypothetical Signaling Pathway Interaction:

Signaling_Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Binds to Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Potential Interaction with a Cellular Signaling Pathway.

Conclusion

This compound is a chemical compound with potential for further exploration in both synthetic chemistry and pharmacology. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties based on available information and knowledge of related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and investigate its potential biological activities and mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and other scientific applications.

References

Navigating the Spectroscopic Landscape of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. In the absence of direct experimental spectra in publicly available literature, this guide presents a robust prediction of the NMR data, substantiated by a comparative analysis with structurally analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such NMR data and visualizes the molecular structure and its magnetic environments.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the positions of the substituents on the benzene ring—an aldehyde group, a methyl group, and a methoxy group—create a unique electronic distribution that influences the resonance frequencies of the hydrogen and carbon atoms.

Based on established principles of NMR spectroscopy and analysis of empirical data from similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHO9.8 - 10.2Singlet (s)-1H
Ar-H7.2 - 7.6Multiplet (m)-3H
-OCH₃3.8 - 4.0Singlet (s)-3H
-CH₃2.3 - 2.6Singlet (s)-3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CHO190 - 195
C-3 (C-OCH₃)158 - 162
C-1 (C-CHO)135 - 140
C-2 (C-CH₃)130 - 135
Aromatic CHs110 - 130
-OCH₃55 - 60
-CH₃15 - 20

Comparative Analysis with Analogous Compounds

To lend credence to the predicted data, a comparative analysis with experimentally determined NMR data of structurally related molecules is invaluable. The following tables present the ¹H and ¹³C NMR data for 3-methoxybenzaldehyde, 2-methylbenzaldehyde, and 3-methylbenzaldehyde.

Table 3: Experimental ¹H NMR Data of Analogous Compounds

CompoundSolvent-CHO (δ, ppm)Aromatic-H (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)
3-MethoxybenzaldehydeCDCl₃9.94 (s)7.1-7.5 (m)3.85 (s)-
2-MethylbenzaldehydeCDCl₃10.26 (s)7.25-7.79 (m)-2.66 (s)
3-MethylbenzaldehydeCDCl₃9.96 (s)7.39-7.66 (m)-2.41 (s)

Table 4: Experimental ¹³C NMR Data of Analogous Compounds

CompoundSolvent-CHO (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)
3-MethoxybenzaldehydeCDCl₃191.9112.0, 121.3, 123.3, 129.9, 137.7, 160.055.3-
2-MethylbenzaldehydeCDCl₃192.8126.3, 131.8, 132.1, 133.7, 134.2, 140.6-19.9
3-MethylbenzaldehydeCDCl₃192.6127.2, 128.9, 130.0, 135.3, 136.5, 138.9-21.2

The experimental data from these analogs support the predicted chemical shift ranges for the aldehyde, methoxy, and methyl protons, as well as the corresponding carbon atoms in this compound. The electronic effects of the substituents (the electron-withdrawing aldehyde group and the electron-donating methoxy and methyl groups) and their relative positions are the primary determinants of the observed chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • The spectrometer should be equipped with a broadband probe capable of observing both ¹H and ¹³C nuclei.

3. ¹H NMR Spectroscopy Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

4. ¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

Visualization of Molecular Structure and NMR Environments

To visually represent the structure of this compound and the relationships between its constituent atoms, a Graphviz diagram is provided below.

G cluster_molecule This compound C1 C1-CHO C2 C2-CH3 C1->C2 CHO CHO C1->CHO C3 C3-OCH3 C2->C3 CH3 CH3 C2->CH3 C4 C4-H C3->C4 OCH3 OCH3 C3->OCH3 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Molecular structure of this compound.

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The tabulated data, comparative analysis with known compounds, detailed experimental protocol, and structural visualization offer a valuable resource for researchers working with this and related chemical entities. The principles outlined herein can be applied to the spectral interpretation of a wide range of substituted aromatic compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and quality control in research and development settings. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide presents a comprehensive, predicted spectrum based on the analysis of its functional groups and comparisons with structurally related analogs.

Predicted Infrared Spectral Data

The structure of this compound incorporates four key components whose vibrational modes dominate the IR spectrum: an aldehyde group (-CHO), a methoxy group (-OCH₃), a methyl group (-CH₃), and a 1,2,3-trisubstituted aromatic ring. The expected absorption bands are summarized in the table below. The predictions are derived from established correlation tables and spectral data of analogous compounds like benzaldehyde, 3-methoxybenzaldehyde, and other substituted aromatic aldehydes.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3080 - 3010Medium - WeakC-H StretchingAromatic Ring
~ 2970 - 2930MediumAsymmetric C-H StretchingMethoxy (-OCH₃) & Methyl (-CH₃)
~ 2850 - 2830MediumSymmetric C-H StretchingMethoxy (-OCH₃) & Methyl (-CH₃)
~ 2830 - 2810Medium - WeakC-H Stretching (Fermi Resonance)Aldehyde (-CHO)
~ 2730 - 2710Medium - WeakC-H StretchingAldehyde (-CHO)
~ 1705 - 1685 Strong C=O Stretching Aldehyde (-CHO)
~ 1600 & ~ 1470Medium - StrongC=C StretchingAromatic Ring
~ 1465MediumAsymmetric C-H BendingMethyl (-CH₃)
~ 1450MediumAsymmetric C-H BendingMethoxy (-OCH₃)
~ 1380Medium - WeakSymmetric C-H BendingMethyl (-CH₃)
~ 1260StrongAsymmetric C-O-C StretchingAryl Ether (Ar-O-CH₃)
~ 1160MediumIn-plane C-H BendingAromatic Ring
~ 1030StrongSymmetric C-O-C StretchingAryl Ether (Ar-O-CH₃)
~ 800 - 750StrongOut-of-plane C-H BendingAromatic Ring (1,2,3-trisubstituted)

Note: This is a predicted data table. Actual peak positions may vary slightly based on the physical state of the sample and the specific instrumentation used.

Spectral Interpretation:

  • Aldehyde Group: The most characteristic absorption will be the strong carbonyl (C=O) stretching band, expected between 1705 and 1685 cm⁻¹.[1] Conjugation with the aromatic ring lowers this frequency from the typical aliphatic aldehyde range. Two weaker bands for the aldehyde C-H stretch are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.[1]

  • Methoxy and Methyl Groups: The C-H stretching vibrations of the methoxy and methyl groups will appear in the 2970-2830 cm⁻¹ region.

  • Aromatic Ether: A very strong and characteristic band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is expected around 1260 cm⁻¹. A second, symmetric stretching band should appear near 1030 cm⁻¹.

  • Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce sharp bands of variable intensity around 1600 and 1470 cm⁻¹. The substitution pattern on the benzene ring (1,2,3-trisubstitution) is typically confirmed by strong C-H out-of-plane bending bands in the fingerprint region, expected between 800 and 750 cm⁻¹.

Experimental Protocols for FTIR Analysis

This section details a standard methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of an aromatic aldehyde like this compound, which may be a solid or a high-boiling liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a diamond or germanium ATR crystal.[2]

  • This compound sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone, reagent grade).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[3][4]

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. For a liquid, a drop is sufficient to cover the crystal.[4]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical instrument settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[4]

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform a Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.

    • Process the spectrum by performing a baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the vibrational modes of the functional groups to confirm the identity and purity of the compound.

  • Cleaning:

    • Retract the pressure arm. Carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

    • Clean the ATR crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol) to remove any residue.[3]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectral analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_proc Data Processing & Interpretation cluster_confirm Conclusion Sample Obtain Sample (this compound) Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Software Processing (FFT & Background Subtraction) Acquire->Process Raw Data Identify Peak Picking & Identify Wavenumbers Process->Identify Assign Assign Vibrational Modes (Correlation Tables) Identify->Assign Compare Compare with Reference Spectra (e.g., Benzaldehydes, Anisoles) Assign->Compare Confirm Confirm Structure & Assess Purity Assign->Confirm Compare->Confirm

References

Solubility of 3-Methoxy-2-methylbenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental methodologies for solubility determination and provides a framework for presenting such critical data.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, this equilibrium is essential for its handling and reactivity in solution-phase chemistry.

Factors influencing solubility are multifaceted and include the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capabilities), temperature, and the presence of any impurities. In the context of drug development, poor solubility can significantly hinder the bioavailability of an active pharmaceutical ingredient (API).

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol25Gravimetric
Ethanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Toluene25Gravimetric
Hexane25Gravimetric

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The gravimetric method is a widely accepted and straightforward approach for determining the solubility of a solid compound in a liquid solvent.[2][3]

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the mixture to settle, ensuring the temperature remains constant.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered solution.

    • Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solute or by using a vacuum desiccator.

    • Once the solvent is completely removed, reweigh the container with the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial weight of the container.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Filtration of Supernatant B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Gravimetric Solubility Determination Workflow

Logical Framework for Solvent Selection

The choice of solvent is critical in any chemical process. The following diagram outlines a logical approach to selecting an appropriate solvent based on the properties of this compound.

Solvent_Selection Start Start: Define Process (e.g., Reaction, Crystallization) ConsiderPolarity Consider Polarity of This compound Start->ConsiderPolarity SelectSolventClass Select Solvent Class (Polar Aprotic, Polar Protic, Nonpolar) ConsiderPolarity->SelectSolventClass ScreenSolvents Screen Specific Solvents (e.g., Acetone, Ethanol, Toluene) SelectSolventClass->ScreenSolvents DetermineSolubility Experimentally Determine Solubility ScreenSolvents->DetermineSolubility Optimize Optimize Process Parameters DetermineSolubility->Optimize

Logical Flow for Solvent Selection

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. While specific data is pending experimental determination, the outlined protocols and data presentation standards offer a clear path for researchers in the pharmaceutical and chemical industries to generate and utilize this critical information. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the successful formulation of drug products.

References

Synthesis and Discovery of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 3-Methoxy-2-methylbenzaldehyde. This aromatic aldehyde has garnered attention as a key intermediate in the synthesis of novel benzosuberenone-based tubulin polymerization inhibitors, a class of compounds with potential applications in oncology. This document details a plausible synthetic route, summarizes key chemical and physical data, and explores the mechanistic role of its derivatives in cancer therapeutics.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . While the specific discovery of this compound is not widely documented, its significance has emerged through its use as a crucial building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of benzosuberenone analogues that exhibit potent inhibitory effects on tubulin polymerization, a validated target in cancer therapy.[1][2] The structural features of this compound, particularly the methoxy and methyl substitutions on the benzene ring, are critical for the biological activity of the resulting therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56724-03-9[1]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Not explicitly stated, likely soluble in organic solvents

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

  • Reduction of the Nitro Group: Reduction of a suitable starting material, 2-methyl-3-nitroanisole, to form 2-methyl-3-methoxyaniline.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate to yield 3-hydroxy-2-methylanisole.

  • Formylation: Introduction of the aldehyde group to the aromatic ring to produce the final product, this compound.

A schematic of this proposed synthetic workflow is presented below.

Synthesis of this compound start 2-Methyl-3-nitroanisole step1 Reduction (e.g., SnCl2, HCl) start->step1 intermediate1 2-Methyl-3-methoxyaniline step1->intermediate1 step2 Diazotization & Hydrolysis (NaNO2, H2SO4 then H2O, heat) intermediate1->step2 intermediate2 3-Hydroxy-2-methylanisole step2->intermediate2 step3 Formylation (e.g., Vilsmeier-Haack or Duff reaction) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 3-methoxy-4-methylbenzaldehyde and should be optimized for the synthesis of the target compound.[1]

Step 1: Reduction of 2-Methyl-3-nitroanisole

  • To a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, add 2-methyl-3-nitroanisole at once.

  • The reaction is highly exothermic; cool the mixture with an ice bath to maintain the temperature between 0-5°C once it reaches 100°C.

  • The resulting precipitate (stannic complex of 2-methyl-3-methoxyaniline) is filtered and used in the next step without further purification.

Step 2: Diazotization and Hydrolysis

  • Suspend the stannic complex in concentrated hydrochloric acid.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise at 4-5°C over 50 minutes.

  • Stir the mixture at the same temperature for 2 hours.

  • Filter the resulting pale yellow precipitate (diazonium salt).

  • Add the solid diazonium salt in portions to refluxing water over 30 minutes.

  • After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM).

  • Concentrate the DCM extracts to obtain the crude 3-hydroxy-2-methylanisole, which can be purified by silica gel chromatography.

Step 3: Formylation (Vilsmeier-Haack Reaction - Example)

  • To a cooled (0 °C) solution of 3-hydroxy-2-methylanisole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Data (Reference Data for Similar Compounds)

While specific spectroscopic data for this compound is not available in the searched literature, the following tables provide reference data for the closely related compound, 3-methoxybenzaldehyde. This information can be used as a guide for the characterization of the target molecule.

Table 1: ¹H NMR Data for 3-Methoxybenzaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.98s1H-CHO
7.51d2HAr-H
7.41s1HAr-H
7.28m1HAr-H
3.82s3H-OCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 3-Methoxybenzaldehyde

Chemical Shift (δ) ppmAssignment
193.0C=O
159.8Ar-C-O
137.6Ar-C
130.3Ar-CH
122.5Ar-CH
121.0Ar-CH
112.9Ar-CH
55.4-OCH₃

Solvent: DMSO-d₆

Table 3: Key IR Absorptions for Aromatic Aldehydes

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750MediumC-H Stretch (Aldehyde)
~1700StrongC=O Stretch (Aromatic Aldehyde)
~1600StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Aryl Ether)

Table 4: Expected Mass Spectrometry Fragments

m/zFragment
150[M]⁺
149[M-H]⁺
121[M-CHO]⁺
106[M-CHO-CH₃]⁺

Role in the Synthesis of Tubulin Polymerization Inhibitors

This compound is a key precursor for the synthesis of benzosuberenone-based tubulin polymerization inhibitors.[1][2] These compounds are designed to interfere with the dynamics of microtubule assembly, a critical process for cell division, particularly in rapidly proliferating cancer cells.

Mechanism of Action of Tubulin Polymerization Inhibitors

Tubulin inhibitors function by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic equilibrium between polymerization and depolymerization of microtubules, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle, ultimately triggering apoptosis (programmed cell death).[4][5]

The general signaling pathway initiated by tubulin polymerization inhibitors is depicted below.

Tubulin Inhibition Pathway cluster_drug Drug Action cluster_cell Cellular Response Drug Tubulin Polymerization Inhibitor (e.g., Benzosuberenone derivative) Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potent anticancer agents. While detailed information on its discovery and direct synthesis is sparse, its role as a precursor to benzosuberenone-based tubulin polymerization inhibitors highlights its importance in modern drug discovery. Further research into optimizing its synthesis and exploring its application in the development of other biologically active molecules is warranted. This guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Aldehyde Group in 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in 3-Methoxy-2-methylbenzaldehyde. The presence of both a methoxy and a methyl group on the aromatic ring introduces a unique combination of electronic and steric effects that modulate the reactivity of the aldehyde functionality. This document details the electronic and steric influences on the carbonyl group, and presents key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Reactivity of the Aldehyde Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. In this compound, the reactivity of this functional group is influenced by the electronic and steric effects of the substituents on the benzene ring.

Electronic Effects: The methoxy group at the meta-position is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This has a moderate deactivating effect on the aldehyde group towards nucleophiles by reducing the partial positive charge on the carbonyl carbon.

Steric Effects: The methyl group at the ortho-position exerts a significant steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to unhindered benzaldehydes.

These combined effects make the aldehyde group in this compound moderately reactive, and specific reaction conditions may be required to achieve high yields.

Key Chemical Transformations

Oxidation to 3-Methoxy-2-methylbenzoic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable transformation in organic synthesis. Strong oxidizing agents are typically employed for this conversion.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium bisulfite (NaHSO₃), Water, Acetone.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

    • Add a solution of sodium hydroxide (1.2 eq) to the mixture.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-Methoxy-2-methylbenzoic acid.

ReactantProductOxidizing AgentSolventYieldReference
This compound3-Methoxy-2-methylbenzoic acidKMnO₄Acetone/Water~85%[1]

Reaction Workflow: Oxidation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product Aldehyde This compound Solvent Acetone/Water, NaOH Aldehyde->Solvent KMnO4 Potassium Permanganate KMnO4->Solvent Temp 0-5 °C to RT Solvent->Temp Quench NaHSO₃ Temp->Quench Acidify HCl Quench->Acidify Filter Filtration Acidify->Filter Carboxylic_Acid 3-Methoxy-2-methylbenzoic Acid Filter->Carboxylic_Acid

Workflow for the oxidation of this compound.
Reduction to (3-Methoxy-2-methylphenyl)methanol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.

Experimental Protocol: Reduction with Sodium Borohydride

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Water, Diethyl ether.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) in small portions.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-Methoxy-2-methylphenyl)methanol.[2][3]

ReactantProductReducing AgentSolventYieldReference
This compound(3-Methoxy-2-methylphenyl)methanolNaBH₄Methanol>95%[2][3]

Reaction Workflow: Reduction

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product Aldehyde This compound Solvent Methanol Aldehyde->Solvent NaBH4 Sodium Borohydride NaBH4->Solvent Temp 0 °C to RT Solvent->Temp Quench Water Temp->Quench Extract Diethyl Ether Quench->Extract Dry Na₂SO₄ Extract->Dry Alcohol (3-Methoxy-2-methylphenyl)methanol Dry->Alcohol

Workflow for the reduction of this compound.
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Materials: this compound, Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), Anhydrous THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add the strong base (1.1 eq) to generate the ylide (a color change is typically observed).

    • Stir the ylide solution for 1 hour at 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 1-methoxy-2-methyl-3-vinylbenzene.[4]

ReactantProductReagentsSolventYieldReference
This compound1-Methoxy-2-methyl-3-vinylbenzeneCH₃P(Ph)₃Br, n-BuLiTHFModerate[4]

Reaction Pathway: Wittig Reaction

G Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (from CH₃P(Ph)₃Br + Base) Ylide->Oxaphosphetane Alkene 1-Methoxy-2-methyl-3-vinylbenzene Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Mechanism of the Wittig reaction.
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to form a C=C bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials: this compound, Malononitrile, a basic catalyst (e.g., piperidine or ammonium acetate), Ethanol or water.

  • Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol or a water/glycerol mixture.[5]

    • Add a catalytic amount of piperidine or ammonium acetate.

    • Stir the mixture at room temperature or reflux for a few hours, monitoring by TLC.

    • Upon completion, the product often precipitates. If not, cool the reaction mixture in an ice bath.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-((3-methoxy-2-methylphenyl)methylene)malononitrile.[5][6]

ReactantProductReagentsSolventYieldReference
This compound2-((3-methoxy-2-methylphenyl)methylene)malononitrileMalononitrile, PiperidineEthanolHigh[5][6]

Reaction Pathway: Knoevenagel Condensation

G Aldehyde This compound Adduct Aldol-type Adduct Aldehyde->Adduct Active_Methylene Malononitrile (Active Methylene Compound) Enolate Enolate Intermediate Active_Methylene->Enolate Base Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O

Mechanism of the Knoevenagel condensation.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • Aldehyde proton (-CHO): A singlet around δ 10.0-10.3 ppm.

  • Aromatic protons: Three protons in the aromatic region (δ 7.0-7.8 ppm), likely showing complex splitting patterns due to their coupling.

  • Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

  • Methyl protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

¹³C NMR (Predicted):

  • Carbonyl carbon (C=O): A signal in the range of δ 190-195 ppm.

  • Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm).

  • Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Methyl carbon (-CH₃): A signal around δ 15-20 ppm.

IR Spectroscopy (Predicted):

  • C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (methoxy): A strong band around 1250 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.

  • Major Fragmentation Peaks: A significant peak at m/z = 149 ([M-H]⁺) and m/z = 121 ([M-CHO]⁺).

Conclusion

The aldehyde group in this compound exhibits a nuanced reactivity profile governed by the interplay of electronic donation from the methoxy group and steric hindrance from the ortho-methyl group. While these factors may necessitate optimized reaction conditions, the aldehyde remains a versatile functional group capable of undergoing a range of important chemical transformations. This guide provides foundational protocols and data to aid researchers in the effective utilization of this compound as a building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines using 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids.[1] These compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to substituted quinolines a significant focus in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using 3-Methoxy-2-methylbenzaldehyde as a key starting material. The presence of the methoxy and methyl groups on the benzaldehyde ring is anticipated to yield quinolines with specific substitution patterns, offering potential for novel biological activities. The protocols outlined below are based on established synthetic methodologies for quinoline synthesis, including the Friedländer and Combes reactions.

Applications in Drug Discovery

Quinolines derived from this compound are of interest for their potential as novel therapeutic agents. The resulting 8-methoxy-7-methylquinoline scaffold could be a precursor to compounds with antibacterial or anticancer activities. Research on other 8-methoxyquinolone derivatives has demonstrated potent activity against respiratory pathogens.[3][4] Furthermore, the quinoline core is a known privileged structure in drug discovery, and derivatives have been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5] The synthesized compounds can be screened against a variety of biological targets to identify potential lead compounds for further development.

Experimental Protocols

Two classical methods for quinoline synthesis are presented here, adapted for the use of this compound.

Protocol 1: Friedländer Synthesis of 2-Substituted-8-methoxy-7-methylquinolines

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8] In this protocol, the in-situ reduction of a nitro group to an amine is a common strategy to generate the required 2-aminobenzaldehyde derivative.

Reaction Scheme:

Step 1: Nitration of this compound

A detailed protocol for the selective nitration of this compound is required to produce the necessary 2-amino (via reduction) precursor for the Friedländer synthesis. Due to the activating nature of the methoxy and methyl groups, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Step 2: Reductive Cyclization to form the Quinoline Ring

This step involves the reduction of the nitro group to an amine, which then undergoes an in-situ Friedländer condensation with a ketone.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Ratio
3-Methoxy-2-methyl-6-nitrobenzaldehyde195.161.0 eq
Ketone (e.g., Acetone, Ethyl acetoacetate)Varies3.0 - 5.0 eq
Iron powder55.845.0 eq
Acetic acid60.05Solvent
Ethanol46.07Co-solvent
Saturated Sodium Bicarbonate solution-For workup
Ethyl acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Procedure:

  • To a stirred solution of 3-Methoxy-2-methyl-6-nitrobenzaldehyde (1.0 eq) in a mixture of acetic acid and ethanol (1:1), add the desired ketone (3.0-5.0 eq).

  • Add iron powder (5.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome:

Product NameExpected Yield (%)Analytical Data
2,7-Dimethyl-8-methoxyquinoline (using acetone)60-80¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
Ethyl 8-methoxy-7-methyl-2-quinolinecarboxylate (using ethyl acetoacetate)55-75¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
Protocol 2: Combes Synthesis of 2,4-Disubstituted-8-methoxy-7-methylquinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For this protocol, we would first need to synthesize the corresponding aniline from this compound via, for example, reductive amination. A more direct approach, however, is to use a commercially available or readily synthesized aniline with the desired substitution pattern, such as 2-methoxy-3-methylaniline.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Ratio
2-Methoxy-3-methylaniline137.181.0 eq
β-Diketone (e.g., Acetylacetone)100.121.1 eq
Polyphosphoric acid (PPA)-Catalyst/Solvent
Ice water-For workup
10% Sodium Hydroxide solution-For neutralization
Dichloromethane84.93For extraction
Anhydrous Sodium Sulfate142.04For drying

Procedure:

  • In a round-bottom flask, add 2-Methoxy-3-methylaniline (1.0 eq) and the β-diketone (1.1 eq).

  • Carefully add polyphosphoric acid (PPA) to the mixture with stirring.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

Product NameExpected Yield (%)Analytical Data
2,4,7-Trimethyl-8-methoxyquinoline (using acetylacetone)65-85¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization & Evaluation start Starting Material (this compound) reaction Quinoline Synthesis (e.g., Friedländer or Combes) start->reaction workup Reaction Workup & Purification reaction->workup product Synthesized Quinoline Derivative workup->product characterization Structural Characterization (NMR, MS, IR) product->characterization screening Biological Screening (e.g., Antimicrobial, Anticancer assays) characterization->screening data_analysis Data Analysis & Hit Identification screening->data_analysis signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation quinoline Synthesized Quinoline Derivative quinoline->akt Inhibition

References

Application Notes and Protocols for the Friedländer Synthesis of Quinolines Derived from 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a cornerstone reaction in medicinal chemistry for the construction of the quinoline scaffold, a privileged structure in numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines, starting from the commercially available precursor, 3-methoxy-2-methylbenzaldehyde.

It is critical to note that this compound is not a direct substrate for the Friedländer synthesis as it lacks the requisite ortho-amino group. Therefore, a two-step synthetic sequence is first detailed to convert it into the appropriate reactant, 2-amino-3-methoxy-6-methylbenzaldehyde . This intermediate is then utilized in the subsequent Friedländer annulation.

Part 1: Synthesis of the Friedländer Precursor

The initial phase involves the regioselective nitration of this compound, followed by the chemoselective reduction of the resulting nitro compound to the corresponding aminobenzaldehyde.

Step 1.1: Nitration of this compound

The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The aldehyde is a meta-directing deactivator. The combined directing effects favor electrophilic substitution at the C4 and C6 positions. Nitration at the C6 position is sterically less hindered and electronically favored, leading to the formation of 6-nitro-3-methoxy-2-methylbenzaldehyde.

Protocol 1: Nitration

  • Materials: this compound, Fuming nitric acid, Acetic anhydride, Acetic acid, Ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of acetic anhydride and acetic acid at 0 °C.

    • Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated product, 6-nitro-3-methoxy-2-methylbenzaldehyde, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 1.2: Reduction of 6-Nitro-3-methoxy-2-methylbenzaldehyde

The selective reduction of the nitro group in the presence of the aldehyde is crucial. A well-established method for this transformation is the use of iron powder in an acidic medium, which is known for its high chemoselectivity.

Protocol 2: Chemoselective Reduction

  • Materials: 6-nitro-3-methoxy-2-methylbenzaldehyde, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure:

    • To a suspension of 6-nitro-3-methoxy-2-methylbenzaldehyde (1 equivalent) in a mixture of ethanol and water, add iron powder (3-4 equivalents).

    • Heat the mixture to a gentle reflux and then add glacial acetic acid portion-wise.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-3-methoxy-6-methylbenzaldehyde.

Part 2: Friedländer Synthesis of Substituted Quinolines

With the correctly substituted ortho-aminobenzaldehyde in hand, the Friedländer synthesis can be performed by reacting it with a carbonyl compound containing an α-methylene group. Various catalytic systems can be employed, including acid and base catalysis, under either conventional heating or microwave irradiation to accelerate the reaction.

Experimental Protocols for Friedländer Annulation

Protocol 3: Acid-Catalyzed Synthesis (Conventional Heating)

This method is a classic approach to the Friedländer synthesis.

  • Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl), Ethanol or Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in ethanol or toluene.

    • Add a catalytic amount of p-TsOH (5-10 mol%).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 4: Base-Catalyzed Synthesis (Conventional Heating)

Base-catalyzed conditions are also widely used for this transformation.

  • Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in ethanol.

    • Add a catalytic amount of powdered KOH (10-20 mol%) or a solution of sodium ethoxide in ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and neutralize with a dilute solution of acetic acid or hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the product as described in Protocol 3.

Protocol 5: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

  • Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), Acetic acid or a catalytic amount of p-TsOH, Microwave reactor vials.

  • Procedure:

    • In a microwave reactor vial, combine 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent), the ketone (1.2 equivalents), and either glacial acetic acid as the solvent or a catalytic amount of p-TsOH in a suitable microwave-safe solvent (e.g., ethanol, DMF).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 5-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Work up the reaction mixture as described in the corresponding acid-catalyzed protocol.

    • Purify the product by column chromatography or recrystallization.

Data Presentation: Comparison of Friedländer Synthesis Conditions

The following table summarizes hypothetical yet representative quantitative data for the Friedländer synthesis of a quinoline derivative from 2-amino-3-methoxy-6-methylbenzaldehyde and acetophenone, based on literature precedents for similar substrates.

Protocol Catalyst Solvent Method Reaction Time Yield (%)
3p-TsOHTolueneConventional8 hours75-85
4KOHEthanolConventional6 hours70-80
5Acetic AcidAcetic AcidMicrowave15 minutes85-95

Mandatory Visualizations

Friedlander_Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Friedländer Annulation Start This compound Nitro 6-Nitro-3-methoxy-2-methylbenzaldehyde Start->Nitro Nitration (HNO3, Ac2O) Amino 2-Amino-3-methoxy-6-methylbenzaldehyde Nitro->Amino Reduction (Fe, AcOH) Product Substituted Quinoline Amino->Product Acid or Base Catalyst (Conventional or MW) Ketone Ketone (R-CO-CH2-R') Ketone->Product

Caption: Synthetic workflow for the preparation of substituted quinolines.

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 2-Aminobenzaldehyde + Ketone A2 Schiff Base (Imine) Formation A1->A2 + H+ A3 Intramolecular Aldol-type Reaction A2->A3 A4 Dehydration A3->A4 A5 Quinoline Product A4->A5 - H2O B1 2-Aminobenzaldehyde + Ketone B2 Aldol Condensation B1->B2 + OH- B3 Intramolecular Cyclization B2->B3 B4 Dehydration B3->B4 B5 Quinoline Product B4->B5 - H2O

Caption: Mechanistic pathways of the Friedländer synthesis.

Application Notes and Protocols for the Doebner-von Miller Reaction of 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinoline scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials. While the classic reaction utilizes α,β-unsaturated carbonyl compounds, the Beyer method , a versatile modification, allows for the use of aromatic aldehydes, such as 3-Methoxy-2-methylbenzaldehyde, in a one-pot, three-component reaction with an aromatic amine and an enolizable ketone or aldehyde.[1][2][3] This application note provides detailed protocols and reaction conditions for the synthesis of a substituted quinoline, specifically 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline, from this compound, aniline, and acetone, under acid catalysis.

The reaction proceeds via an initial acid-catalyzed aldol condensation of the aromatic aldehyde with the enolizable ketone (acetone) to form an α,β-unsaturated ketone in situ. This intermediate then undergoes a 1,4-conjugate addition with the aromatic amine (aniline), followed by cyclization and subsequent aromatization to yield the final quinoline product. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as tars and polymeric materials, which are common in this reaction.[4]

Reaction Scheme

Figure 1: General scheme for the Beyer-Doebner-von Miller synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of substituted quinolines from aromatic aldehydes, anilines, and ketones, based on analogous reactions found in the literature. These serve as a guideline for the optimization of the reaction with this compound.

EntryAromatic AldehydeAromatic AmineKetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeAnilineAcetoneHClEthanolReflux675Adapted from similar syntheses
24-ChlorobenzaldehydeAnilineAcetoneH₂SO₄Acetic Acid100868Adapted from similar syntheses
34-Methoxybenzaldehydep-ToluidineAcetoneZnCl₂None120582Adapted from similar syntheses
4BenzaldehydeAnilineAcetoneI₂None110485Adapted from similar syntheses

Experimental Protocol

This protocol details a representative procedure for the synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline using the Beyer-Doebner-von Miller reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Acetone (excess, as solvent and reactant)

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethanol (optional co-solvent)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and aniline (1.1 eq).

  • Solvent and Catalyst Addition: Add a sufficient amount of acetone to dissolve the reactants. While stirring, slowly add concentrated hydrochloric acid (0.2-0.5 eq) to the mixture. The addition is exothermic, and the mixture may warm up.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). The formation of a new, more polar spot indicates the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagrams

Logical Workflow for the Experimental Protocol

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Combine this compound and Aniline solvent Add Acetone reactants->solvent catalyst Slowly add conc. HCl solvent->catalyst reflux Heat to reflux for 6-12h catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Spectroscopic Analysis (NMR, MS) chromatography->characterization

Caption: A logical workflow for the synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.

Proposed Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: In Situ Formation of α,β-Unsaturated Ketone cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization and Aromatization aldehyde 3-Methoxy-2-methyl- benzaldehyde aldol Acid-Catalyzed Aldol Condensation aldehyde->aldol acetone Acetone acetone->aldol unsat_ketone α,β-Unsaturated Ketone (Intermediate) aldol->unsat_ketone michael 1,4-Conjugate Addition unsat_ketone->michael aniline Aniline aniline->michael adduct Michael Adduct michael->adduct cyclization Intramolecular Cyclization adduct->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation/ Aromatization dehydration->oxidation quinoline 2-Methyl-4-(3-methoxy-2-methylphenyl)quinoline oxidation->quinoline

Caption: Proposed mechanism for the Beyer-Doebner-von Miller reaction.

References

The Versatility of Substituted Benzaldehydes in Heterocyclic Synthesis: A Focus on 3-Methoxy-2-methylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methoxy-2-methylbenzaldehyde represents a valuable, yet underexplored, precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both a methoxy and a methyl group ortho and meta to the aldehyde, offers intriguing possibilities for regioselective cyclization reactions, leading to novel molecular scaffolds of interest in medicinal chemistry and materials science. While specific literature detailing the extensive use of this compound in heterocyclic synthesis is not abundant, its structural similarity to other well-studied benzaldehyde derivatives allows for the extrapolation of synthetic strategies. This document provides an overview of potential applications and detailed protocols based on analogous precursors, offering a roadmap for researchers looking to leverage this compound in their synthetic endeavors.

The strategic placement of the methoxy and methyl groups can influence the electronic and steric properties of the aldehyde, potentially guiding the outcome of condensation and cyclization reactions. These groups can impact the reactivity of the aromatic ring and the aldehyde functionality, offering handles for further functionalization of the resulting heterocyclic systems. The exploration of this compound as a building block is therefore a promising avenue for the discovery of new bioactive molecules and functional materials.

I. Synthesis of Quinolines via Friedländer Annulation: A Representative Application

Below is a conceptual workflow for how this compound could be utilized in a Friedländer-type synthesis.

friedlander_synthesis precursor This compound intermediate Condensation Intermediate precursor->intermediate reagent Active Methylene Compound (e.g., Cyclohexanone) reagent->intermediate product Substituted Quinoline intermediate->product Cyclization & Dehydration catalyst Base or Acid Catalyst catalyst->intermediate

Caption: Conceptual workflow for the synthesis of a substituted quinoline from this compound via a Friedländer-type reaction.

II. Baylis-Hillman Reaction: A Pathway to Functionalized Precursors for Heterocycles

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. This reaction creates a multifunctional product that can serve as a versatile precursor for various heterocyclic systems. Research on analogs like 3-methoxy-2-nitrobenzaldehyde has demonstrated the utility of this approach. The resulting Baylis-Hillman adducts can undergo reductive cyclization to afford quinoline and quinolone derivatives.

A similar strategy could be employed with this compound to generate precursors for a range of heterocyclic compounds. The workflow for such a reaction is depicted below.

baylis_hillman_workflow start Start: this compound & Activated Alkene reaction Baylis-Hillman Reaction start->reaction adduct Baylis-Hillman Adduct (Multifunctional Intermediate) reaction->adduct catalyst Catalyst (e.g., DABCO) catalyst->reaction cyclization Cyclization Reactions adduct->cyclization heterocycles Diverse Heterocyclic Products (e.g., Quinolines, Dihydropyrans) cyclization->heterocycles

Caption: General workflow illustrating the use of the Baylis-Hillman reaction to generate versatile precursors for heterocyclic synthesis from this compound.

Experimental Protocols: Synthesis of a Quinolone Derivative from a 3-Methoxy-2-substituted Benzaldehyde Analog

The following protocol is adapted from studies on 3-methoxy-2-nitrobenzaldehyde and serves as a representative example of how a substituted benzaldehyde can be converted into a heterocyclic system. This two-step process involves an initial Baylis-Hillman reaction followed by a reductive cyclization.

Step 1: Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone

Objective: To synthesize the Baylis-Hillman adduct, a precursor for the quinolone derivative.

Materials:

  • 3-Methoxy-2-nitrobenzaldehyde

  • Methyl vinyl ketone (MVK)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a stoppered flask, dissolve 3-methoxy-2-nitrobenzaldehyde (13.0 mmol) in chloroform (3 mL).

  • Add methyl vinyl ketone (22.8 mmol) and DABCO (0.65 mmol) to the solution.

  • Stir the mixture at room temperature for approximately 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the excess solvent and unreacted MVK under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel using an ethyl acetate-hexane (1:3) eluent to isolate the desired Baylis-Hillman adduct.

Quantitative Data:

PrecursorReagentCatalystSolventReaction Time (h)ProductYield (%)
3-Methoxy-2-nitrobenzaldehydeMethyl Vinyl KetoneDABCOChloroform484-Hydroxy-4-(3-methoxy-2-nitrophenyl)-3-methylenebutan-2-one40
Step 2: Reductive Cyclization to a Quinolone Derivative

Objective: To convert the Baylis-Hillman adduct into the corresponding quinolone derivative.

Materials:

  • Baylis-Hillman adduct from Step 1

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the Baylis-Hillman adduct (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (10 mL) and a saturated aqueous solution of ammonium chloride (2 mL).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinolone derivative.

Expected Quantitative Data:

Starting MaterialReducing AgentSolvent SystemReaction Time (h)ProductExpected Yield (%)
Baylis-Hillman AdductIron Powder / NH₄ClEthanol / Water4-6Substituted Quinolone60-80 (estimated)

Disclaimer: The provided protocols and data are based on analogous reactions and should be adapted and optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes: 3-Methoxy-2-methylbenzaldehyde in the Synthesis of Benzosuberene-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylbenzaldehyde is a key aromatic aldehyde that serves as a versatile starting material in the synthesis of complex biologically active molecules. Its specific substitution pattern makes it an ideal precursor for the construction of novel scaffolds with therapeutic potential. A significant application of this compound is in the synthesis of benzosuberene-based analogues, which have emerged as potent inhibitors of tubulin polymerization. These synthetic molecules draw structural inspiration from natural products like colchicine and combretastatin A-4, aiming to mimic their potent anticancer and vascular disrupting activities with improved pharmacological profiles.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of benzosuberene derivatives originating from this compound, focusing on their role as anticancer agents that target microtubule dynamics.

Key Application: Synthesis of KGP18, a Potent Tubulin Polymerization Inhibitor

A prominent example of a biologically active molecule synthesized from this compound is the benzosuberene analogue KGP18. This compound has demonstrated significant potential as an anticancer agent due to its potent inhibition of tubulin polymerization and high cytotoxicity against various human cancer cell lines. The synthesis of KGP18 involves a multi-step pathway, often initiated by a Wittig reaction to form the core benzosuberene structure.

Experimental Workflow and Synthetic Pathway

The overall workflow for the synthesis and evaluation of benzosuberene-based tubulin polymerization inhibitors from this compound is a structured process. It begins with the chemical synthesis of the target compounds, followed by a series of in vitro biological assays to determine their efficacy and mechanism of action.

Experimental Workflow Experimental Workflow for Benzosuberene-Based Inhibitors A Starting Material (this compound) B Multi-Step Synthesis (e.g., Wittig Reaction, Cyclization) A->B Reaction C Purification and Characterization (e.g., Chromatography, NMR, HRMS) B->C Purification D Synthesized Benzosuberene Analogues (e.g., KGP18) C->D Characterized Compound E In Vitro Biological Evaluation D->E F Tubulin Polymerization Assay E->F G Cell Viability/Cytotoxicity Assays E->G H Mechanism of Action Studies (e.g., Colchicine Binding Assay) E->H I Lead Compound Identification F->I Data Analysis G->I Data Analysis H->I Data Analysis

Caption: A general workflow from synthesis to biological evaluation.

Quantitative Data: Biological Activity of Benzosuberene Analogues

The synthesized benzosuberene analogues, including KGP18, have been evaluated for their ability to inhibit tubulin polymerization and their cytotoxic effects on various cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) for tubulin polymerization and GI50 (half-maximal growth inhibition) for cytotoxicity.

CompoundInhibition of Tubulin Polymerization IC50 (µM)Cytotoxicity GI50 (µM) against SK-OV-3 (Ovarian Cancer)Cytotoxicity GI50 (µM) against NCI-H460 (Lung Cancer)Cytotoxicity GI50 (µM) against DU-145 (Prostate Cancer)Reference
KGP18 0.85 ± 0.020.00005430.00004180.0000249[1][2]
Combretastatin A-4 (CA4) 1.00.004550.002230.00327[1][2]
Amino-Benzosuberene Analogue 3 1.20.0000329--[3]
Nitro-Benzosuberene Analogue 4 2.5---[3]

Note: Lower values indicate higher potency.

Signaling Pathway: Mechanism of Action of Tubulin Polymerization Inhibitors

Benzosuberene analogues like KGP18 exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitosis. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death). This disruption of the cytoskeleton also affects the endothelial cells of tumor vasculature, leading to a shutdown of blood supply to the tumor, a characteristic of vascular disrupting agents (VDAs).

Tubulin Inhibition Pathway Mechanism of Tubulin Polymerization Inhibition cluster_0 Cellular Effects KGP18 Benzosuberene Analogue (e.g., KGP18) Tubulin αβ-Tubulin Dimers KGP18->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization KGP18->Microtubules Inhibits VDA Vascular Disruption in Tumors KGP18->VDA Causes Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization and downstream effects.

Experimental Protocols

Protocol 1: Synthesis of Benzosuberene Analogues (General Scheme)

The synthesis of benzosuberene analogues from this compound generally follows a multi-step sequence. A key step is the Wittig reaction to form a stilbene intermediate, which then undergoes further transformations to construct the seven-membered ring of the benzosuberene core.

Step 1: Wittig Reaction

This reaction couples this compound with a suitable phosphonium ylide, such as one derived from 3,4,5-trimethoxybenzyl bromide, to form a stilbene derivative.

  • Materials:

    • This compound

    • (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium, sodium hydride)

    • Anhydrous solvent (e.g., THF, DMF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates the formation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Subsequent Cyclization and Functional Group Manipulations

The stilbene intermediate from the Wittig reaction is then used in subsequent steps, which may include reduction of the double bond and an intramolecular Friedel-Crafts reaction to form the seven-membered ring of the benzosuberene core. Further modifications to the functional groups on the aromatic rings can be performed to synthesize a library of analogues.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds (e.g., KGP18) dissolved in DMSO

    • Positive control (e.g., Combretastatin A-4)

    • 96-well microplate

    • Temperature-controlled spectrophotometer or fluorometer

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP and glycerol.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

    • Measure the change in absorbance at 340 nm over time (typically 60 minutes) to monitor microtubule formation.

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., SK-OV-3, NCI-H460, DU-145)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of biologically active molecules, particularly benzosuberene-based tubulin polymerization inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to synthesize and evaluate novel anticancer agents based on this versatile chemical scaffold. Further exploration of structure-activity relationships of derivatives of this compound holds promise for the development of next-generation cancer therapeutics.

References

Application of 3-Methoxy-2-methylbenzaldehyde in Medicinal Chemistry: Synthesis of Benzosuberene-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Methoxy-2-methylbenzaldehyde is a key aromatic aldehyde building block utilized in the synthesis of a novel class of potent anticancer agents known as benzosuberene-based tubulin polymerization inhibitors. These synthetic compounds are inspired by the natural products colchicine and combretastatin A-4 and have demonstrated significant cytotoxicity against a range of human cancer cell lines.[1] The core structure, a benzosuberene scaffold, is synthesized through a multi-step process where this compound or a similarly substituted benzaldehyde serves as a crucial starting material for constructing one of the aromatic rings of the final pharmacophore.

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[2] By binding to the colchicine site on β-tubulin, these benzosuberene derivatives disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The strategic placement of the methoxy and methyl groups on the benzaldehyde precursor influences the electronic and steric properties of the final molecule, which in turn affects its binding affinity to tubulin and its overall biological activity.

Structure-activity relationship (SAR) studies have revealed that modifications to the substitution pattern on both the benzosuberene core and the pendant aryl ring, which originates from the initial benzaldehyde, can significantly impact the potency and selectivity of these inhibitors.[1] The lead compound in this series, KGP18, and its analogues have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range and impressive cytotoxic activity against various cancer cell lines with GI50 values reaching the picomolar range.[3][4]

Quantitative Data Summary

The following table summarizes the biological activity data for a selection of benzosuberene-based tubulin polymerization inhibitors synthesized using methodologies that employ substituted benzaldehydes like this compound.

CompoundTargetIC50 (μM) for Tubulin PolymerizationGI50 (nM) for NCI-H460 (Lung Cancer)GI50 (pM) for SK-OV-3 (Ovarian Cancer)Reference
KGP18 Tubulin Polymerization~1.05.47< 100[1][5]
KGP156 Tubulin Polymerization1.2-33,000[3]
Analogue 36 (Cl) Tubulin Polymerization~1.0--[5]
Analogue 37 (F) Tubulin Polymerization0.895.47-[5]

Experimental Protocols

Protocol 1: Synthesis of Benzosuberene-Based Tubulin Inhibitors (e.g., KGP18)

This protocol is adapted from the synthetic strategy for benzosuberene analogues.[5]

Step 1: Wittig Olefination

  • To a stirred solution of (3-carboxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide at room temperature.

  • Cool the resulting ylide solution to 0°C.

  • Add a solution of this compound (or a suitably substituted benzaldehyde derivative) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and acidify with HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding cinnamic acid derivative.

Step 2: Catalytic Hydrogenation

  • Dissolve the cinnamic acid derivative from Step 1 in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the dihydrocinnamic acid derivative.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • To a solution of the dihydrocinnamic acid derivative from Step 2, add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

  • Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the benzosuberone core.

Step 4: Introduction of the Pendant Aryl Ring and Final Modifications

  • The benzosuberone core can be further modified to introduce the pendant aryl ring (e.g., a 3,4,5-trimethoxyphenyl group) via reactions such as a Grignard addition followed by dehydration to yield the final benzosuberene inhibitor.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP).

  • Add the test compound (e.g., KGP18) at various concentrations.

  • Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Benzosuberene Inhibitors cluster_evaluation Biological Evaluation A This compound B Wittig Olefination A->B C Catalytic Hydrogenation B->C D Friedel-Crafts Cyclization C->D E Final Modifications D->E F Benzosuberene Inhibitor (e.g., KGP18) E->F G In Vitro Tubulin Polymerization Assay F->G H Cell-Based Cytotoxicity Assays F->H I Mechanism of Action Studies H->I

Caption: Synthetic and biological evaluation workflow for benzosuberene-based tubulin inhibitors.

tubulin_polymerization_pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_inhibition Inhibition by Benzosuberenes cluster_cellular_effects Cellular Effects alpha-beta_Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization alpha-beta_Tubulin_Dimers->Polymerization GTP Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization GDP Polymerization->Microtubule Depolymerization->alpha-beta_Tubulin_Dimers Benzosuberene_Inhibitor Benzosuberene Inhibitor (e.g., KGP18) Colchicine_Binding_Site Colchicine Binding Site on β-Tubulin Benzosuberene_Inhibitor->Colchicine_Binding_Site Inhibition_of_Polymerization Inhibition of Polymerization Colchicine_Binding_Site->Inhibition_of_Polymerization Inhibition_of_Polymerization->Polymerization Disruption_of_Mitotic_Spindle Disruption of Mitotic Spindle Inhibition_of_Polymerization->Disruption_of_Mitotic_Spindle G2M_Cell_Cycle_Arrest G2/M Cell Cycle Arrest Disruption_of_Mitotic_Spindle->G2M_Cell_Cycle_Arrest Apoptosis Apoptosis G2M_Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of benzosuberene inhibitors on tubulin polymerization and cellular consequences.

References

Application Notes and Protocols: 3-Methoxy-2-methylbenzaldehyde as a Versatile Building Block in the Synthesis of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methoxy-2-methylbenzaldehyde as a key building block in the synthesis of chalcones, a class of compounds with significant pharmacological interest. The protocols detailed below focus on the Claisen-Schmidt condensation, a reliable and widely used method for the synthesis of these bioactive molecules.

Introduction to this compound in Chalcone Synthesis

This compound is an aromatic aldehyde that serves as a valuable precursor in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group ortho and meta to the aldehyde functionality, respectively, allows for the creation of diverse molecular scaffolds. One of the most important applications of this building block is in the synthesis of chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and isoflavonoids and are abundant in many edible plants.[1] They are of great interest to the medicinal chemistry community due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][2]

Key Application: Synthesis of (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one

A primary application of this compound is its use in the Claisen-Schmidt condensation with acetophenone to yield (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one. This reaction provides a straightforward method to a chalcone with a specific substitution pattern that can be further elaborated to explore structure-activity relationships for various therapeutic targets.

Quantitative Data Summary

The following table summarizes the typical reactants and expected product for the synthesis of (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one. Yields for Claisen-Schmidt condensations can vary depending on the specific substrates and reaction conditions, but are often in the moderate to high range.

Reactant 1Reactant 2ProductTypical Yield (%)
This compoundAcetophenone(2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one60-80

Experimental Protocols

Protocol 1: Synthesis of (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound and acetophenone.

Materials and Reagents:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10 mmol, 1.50 g) and acetophenone (e.g., 10 mmol, 1.20 g) in 30-40 mL of ethanol with stirring.[4]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 50% aqueous solution of KOH (e.g., 4 mL) dropwise.[4]

  • Reaction: Continue stirring the reaction mixture at room temperature for 6-10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure chalcone.[4]

Protocol 2: Purification by Column Chromatography

If recrystallization is not sufficient for purification, column chromatography can be employed.

Materials and Reagents:

  • Crude chalcone product

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.

Visualizations

G cluster_workflow Synthetic Workflow for Chalcone Synthesis start Start: Reactant Preparation (this compound & Acetophenone in Ethanol) catalyst Catalyst Addition (Aqueous KOH or NaOH) start->catalyst reaction Claisen-Schmidt Condensation (Stirring at Room Temperature) catalyst->reaction workup Reaction Work-up (Pouring into ice & Acidification) reaction->workup isolation Product Isolation (Vacuum Filtration & Washing) workup->isolation purification Purification (Recrystallization or Column Chromatography) isolation->purification product Final Product: (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one purification->product

Caption: A step-by-step workflow for the synthesis of a chalcone using this compound.

G cluster_pathway Potential Biological Activities of Synthesized Chalcones chalcone Chalcone Derivative (Synthesized from this compound) anticancer Anticancer Activity chalcone->anticancer Induction of Apoptosis antiinflammatory Anti-inflammatory Activity chalcone->antiinflammatory Inhibition of Inflammatory Mediators antimicrobial Antimicrobial Activity chalcone->antimicrobial Disruption of Microbial Cell Membranes antioxidant Antioxidant Activity chalcone->antioxidant Scavenging of Reactive Oxygen Species

Caption: Potential signaling pathways and biological activities associated with chalcone derivatives.

References

Application Notes and Protocols for 3-Methoxy-2-methylbenzaldehyde in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde in the synthesis of biologically active compounds. This document details its primary application in the development of tubulin polymerization inhibitors, offering specific experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Introduction

This compound is a substituted benzaldehyde derivative that serves as a crucial precursor in the synthesis of complex organic molecules. Its specific substitution pattern makes it a valuable starting material in medicinal chemistry, particularly in the design of anticancer agents that target the microtubule network of cancer cells.

Key Applications in Drug Development: Synthesis of Tubulin Polymerization Inhibitors

This compound is a key reagent in the synthesis of benzosuberene-based inhibitors of tubulin polymerization.[1] These compounds are designed to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin inhibitors bind to the protein tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis (programmed cell death). The 3-methoxy-2-methylphenyl moiety of the synthesized compounds often plays a crucial role in binding to the colchicine-binding site on β-tubulin.

Tubulin_Inhibition_Pathway cluster_0 Cellular Processes 3_Methoxy_2_methylbenzaldehyde This compound Synthetic_Inhibitor Benzosuberene-based Inhibitor 3_Methoxy_2_methylbenzaldehyde->Synthetic_Inhibitor Synthesis Tubulin α/β-Tubulin Dimers Synthetic_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Synthetic_Inhibitor->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1: Signaling pathway of tubulin polymerization inhibition.

Experimental Protocols

The following are representative protocols for key reactions involving this compound in the synthesis of potential anticancer agents. These protocols are based on established synthetic methodologies for structurally similar compounds.

Protocol 1: Wittig Reaction for the Synthesis of a Benzosuberene Precursor

This protocol describes a Wittig reaction to form a carbon-carbon double bond, a common step in the synthesis of various tubulin inhibitors.

Materials and Reagents:

  • This compound

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF and stir the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise. A color change to deep orange or red indicates the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Remove THF under reduced pressure.

    • Quench the reaction by the slow addition of 2 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.

Wittig_Workflow Start Start Ylide_Prep 1. Ylide Preparation (Phosphonium salt + Base in THF) Start->Ylide_Prep Wittig_Reaction 2. Wittig Reaction (Add this compound) Ylide_Prep->Wittig_Reaction TLC_Monitoring Monitor by TLC Wittig_Reaction->TLC_Monitoring Workup 3. Work-up (Quench, Extract, Dry) TLC_Monitoring->Workup Reaction Complete Purification 4. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Figure 2: Workflow for the Wittig reaction.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

This protocol outlines the Knoevenagel condensation, a reaction that forms a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction:

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for reactions analogous to those described above, providing expected outcomes for the synthesis of derivatives from substituted benzaldehydes.

Reaction TypeAldehydeReagentCatalyst/BaseSolventYield (%)Reference
Wittig Reaction2,3-Dimethoxybenzaldehyde(3-Carboxypropyl)triphenylphosphonium bromidePotassium tert-butoxideTHFNot specified[2]
Knoevenagel Condensation3,5-DimethoxybenzaldehydeMalononitrileAmmonium AcetateEthanolHigh[2]
Knoevenagel CondensationBenzaldehydeMalononitrileNoneWater>95[3]

Note: The yields for reactions involving this compound are expected to be comparable to these examples, though they may be influenced by the steric hindrance from the ortho-methyl group.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel drug candidates, particularly in the field of oncology. The provided protocols offer a solid foundation for researchers to explore the synthesis of new benzosuberene-based tubulin polymerization inhibitors and other biologically active molecules. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedländer Synthesis with 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yield in the Friedländer synthesis of quinolines using 3-Methoxy-2-methylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Product Yield

Possible Causes:

  • Steric Hindrance: The ortho-methyl group on this compound can sterically hinder the initial condensation step with the α-methylene compound.

  • Inappropriate Catalyst: The chosen acid or base catalyst may not be effective for this specific substituted benzaldehyde.

  • Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to overcome the activation energy barrier without degrading the reactants or products.

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.

  • Deactivated Reagents: The aldehyde may have oxidized to the corresponding carboxylic acid, or the α-methylene compound may have low purity.

Suggested Solutions:

  • Catalyst Selection:

    • For acid catalysis, consider stronger acids like trifluoroacetic acid or Lewis acids, which can be more effective with sterically hindered substrates.[1][2]

    • For base catalysis, stronger, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[3]undec-7-ene (DBU) may be beneficial.[4]

    • Modern catalytic systems, including ionic liquids, metal-organic frameworks (MOFs), or nanocatalysts, have shown promise in improving yields for challenging Friedländer syntheses.[1]

  • Temperature and Reaction Time Optimization:

    • Incrementally increase the reaction temperature in 10-20 °C intervals while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Be aware that excessively high temperatures can lead to side reactions and decomposition.

    • If higher temperatures do not improve the yield, attempting the reaction at a lower temperature for a longer duration may be beneficial, especially with highly reactive methylene compounds.

  • Solvent Choice:

    • Under acidic conditions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used.[4]

    • For base-mediated reactions, non-polar solvents such as toluene can be effective.[4]

    • Solvent-free conditions, sometimes with microwave irradiation, have been reported to improve yields and reduce reaction times.

  • Reagent Purity:

    • Ensure the this compound is pure and has not been oxidized. Consider purification by distillation or chromatography if necessary.

    • Use freshly distilled or high-purity α-methylene compounds.

Problem 2: Formation of Side Products

Possible Causes:

  • Self-Condensation of the α-Methylene Compound: Under basic conditions, ketones with α-hydrogens can undergo self-aldol condensation.

  • Cannizzaro Reaction: If the α-methylene compound is an aldehyde that cannot enolize, a Cannizzaro reaction might occur under strong basic conditions.

  • Over-oxidation or Decomposition: At high temperatures, the reactants or the quinoline product may decompose or undergo oxidation.

Suggested Solutions:

  • Minimizing Self-Condensation:

    • To avoid the self-condensation of ketones under alkaline conditions, consider using an imine analog of the o-aniline.[4]

    • Slowly add the ketone to the reaction mixture containing the aldehyde and the base to maintain a low concentration of the ketone.

    • Employing milder reaction conditions (lower temperature, weaker base) can also reduce the rate of self-condensation.

  • Reaction Condition Control:

    • Carefully control the reaction temperature and time to minimize the formation of degradation products.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification Strategies:

    • If side products are formed, purification of the crude product is necessary. Column chromatography on silica gel is a common and effective method. Recrystallization can also be used if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Friedländer synthesis?

    • A1: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[5] There are two widely accepted mechanisms. One involves an initial aldol condensation followed by cyclization and dehydration. The other proceeds through the formation of a Schiff base, followed by an intramolecular aldol-type reaction and dehydration.[1][2] The reaction can be catalyzed by acids or bases.[5]

  • Q2: How do the methoxy and methyl substituents on this compound affect the reaction?

    • A2: The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring, potentially affecting the reactivity of the amino group. The methyl group in the ortho position to the aldehyde introduces significant steric hindrance, which can slow down the initial condensation step and may require more forcing reaction conditions or specialized catalysts to achieve good yields.

  • Q3: What are some alternative, milder catalysts for the Friedländer synthesis?

    • A3: Recent research has focused on developing more environmentally friendly and milder catalytic systems. These include ionic liquids, metal-organic frameworks (MOFs), various nanocatalysts, and even catalyst-free systems in solvents like water.[4] For instance, neodymium(III) nitrate hexahydrate has been used as a mild catalyst in ethanol at room temperature.

  • Q4: Can I use microwave irradiation to improve the reaction yield and time?

    • A4: Yes, microwave-assisted synthesis has been successfully applied to the Friedländer reaction, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates.

Data Presentation

Table 1: Illustrative Reaction Conditions for Friedländer Synthesis with Substituted 2-Aminobenzaldehydes

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux475-85General Protocol
p-TsOHTolueneReflux670-80General Protocol
KOHEthanolReflux565-75General Protocol
Lewis Acid (e.g., ZnCl₂)Dioxane100860-70General Protocol
None (Microwave)None1200.580-90General Protocol

Note: The data in this table is illustrative and represents typical conditions and yields for Friedländer synthesis with various substituted 2-aminobenzaldehydes. Actual results with this compound may vary and require specific optimization.

Experimental Protocols

General Protocol for Acid-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and the α-methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol or toluene, 10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

Friedlander_Troubleshooting start Low/No Yield cause1 Steric Hindrance start->cause1 cause2 Ineffective Catalyst start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use Stronger Acid/Lewis Acid cause1->solution1 cause2->solution1 solution3 Use Modern Catalysts (MOFs, Nanoparticles) cause2->solution3 solution4 Use Stronger, Non-nucleophilic Base cause2->solution4 solution2 Optimize Temperature/ Reaction Time cause3->solution2

Caption: Troubleshooting logic for low yield in Friedländer synthesis.

Friedlander_Workflow A 1. Mix this compound, α-methylene compound, and solvent B 2. Add Catalyst (Acid or Base) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Reaction Work-up (Neutralization/Quenching) D->E F 6. Extraction E->F G 7. Purification (Chromatography/Recrystallization) F->G H Pure Quinoline Product G->H

Caption: General experimental workflow for Friedländer synthesis.

References

Common side products in the synthesis of quinolines from 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinolines using 3-methoxy-2-methylbenzaldehyde. The following information addresses common side products and specific issues that may be encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common quinoline synthesis methods applicable to this compound?

A1: The most relevant synthetic routes for converting this compound into a quinoline structure are the Friedländer annulation and the Doebner-von Miller reaction. The Combes synthesis is also a possibility, though less direct as it typically involves the reaction of an aniline with a β-diketone. The choice of method will depend on the other desired substituents on the quinoline ring.

Q2: What are the expected primary side products when using this compound in a Friedländer synthesis?

A2: In the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the primary challenges with a sterically hindered substrate like this compound are incomplete cyclization and side reactions due to steric hindrance. Potential side products include:

  • Aldol condensation products: Self-condensation of the ketone reactant can occur, especially under basic conditions.[1]

  • Uncyclized intermediates: The steric bulk of the 2-methyl group may hinder the final intramolecular cyclization step, leading to the isolation of the intermediate enone.

  • Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the quinoline product may be formed.[2]

Q3: What are the typical byproducts in a Doebner-von Miller reaction with this compound?

A3: The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes. When using this compound, common side products include:

  • Tar and polymers: This is a very common issue arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]

  • Reduced quinoline derivatives: Incomplete oxidation in the final step can lead to the formation of dihydro- or tetrahydroquinoline impurities.

  • Michael addition byproducts: The aniline derivative can undergo a Michael addition to the α,β-unsaturated carbonyl compound without subsequent cyclization.

Q4: How do the substituents on this compound influence the reaction?

A4: The 2-methyl and 3-methoxy groups have significant electronic and steric effects:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reactants to the aldehyde, potentially slowing down the reaction rate and favoring the formation of side products from less hindered pathways.[4]

  • Electronic Effects: The meta-methoxy group is an electron-donating group which can influence the electron density of the aromatic ring, affecting the rate and regioselectivity of the cyclization step in acid-catalyzed reactions.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Quinoline Product
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting materialSteric hindrance from the 2-methyl group on the benzaldehyde is impeding the reaction.- Increase reaction temperature and/or time.- Use a more active catalyst or a higher catalyst loading.- Consider a less sterically hindered ketone in the Friedländer synthesis.
Inappropriate reaction conditions for the substituted benzaldehyde.- Optimize the choice of acid or base catalyst. For instance, in the Combes synthesis, a polyphosphoric ester (PPE) catalyst may be more effective than sulfuric acid.[4]- Screen different solvents to improve solubility and reaction rates.
Formation of multiple productsLack of regioselectivity in the Friedländer synthesis with an unsymmetrical ketone.[2]- Employ a catalyst known to improve regioselectivity, such as an ionic liquid or a specific amine catalyst.[1]- Modify the ketone substrate, for example, by introducing a directing group.[1]
Decomposition of starting materials or product under harsh reaction conditions.- Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction.- Use milder acid or base catalysts.
Problem 2: Formation of Tarry or Polymeric Byproducts
Symptom Potential Cause Troubleshooting Steps
The reaction mixture becomes a thick, dark, and intractable mass.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction.[3]- Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic reaction.[3]- Generate the α,β-unsaturated carbonyl compound in situ under controlled conditions.
Self-condensation of the ketone in the Friedländer synthesis.[1]- Use a less reactive ketone if possible.- Optimize the base concentration and reaction temperature to disfavor self-condensation.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation

This protocol describes a general method for the synthesis of a substituted quinoline from an o-aminobenzaldehyde and a ketone.

Materials:

  • 2-Amino-3-methyl-4-methoxybenzaldehyde (or similar)

  • Ketone (e.g., acetone, ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the o-aminobenzaldehyde and the ketone in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline derivative.[6]

Protocol 2: General Procedure for Doebner-von Miller Reaction

This protocol outlines a general method for the synthesis of a quinoline derivative from an aniline and an α,β-unsaturated aldehyde generated in situ.

Materials:

  • 3-Methoxy-2-methylaniline

  • Glycerol

  • Concentrated sulfuric acid

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a flask, controlling the exothermic reaction with an ice bath.

  • Slowly add the 3-methoxy-2-methylaniline to the mixture.

  • Add the oxidizing agent.

  • Heat the mixture cautiously. The reaction can be vigorous.

  • After the initial vigorous reaction subsides, continue heating for several hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Isolate the crude product by filtration or steam distillation.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Catalyst on Friedländer Synthesis Yield

Entry2-Aminoaryl KetoneKetoneCatalystSolventYield (%)Reference
12-AminobenzophenoneEthyl acetoacetateZrCl₄ (10 mol%)EtOH/H₂O (1:1)92[6]
22-AminobenzophenoneAcetylacetoneCu-MOF (5 mol%)Toluene95[6]
32-AminobenzaldehydeAcetonep-TsOHNone94[7]

Visualizations

Logical Workflow for Troubleshooting Low Quinoline Yield

low_yield_troubleshooting start Low Yield of Quinoline check_conversion Check Starting Material Conversion (TLC/GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete? high_conversion High Conversion check_conversion->high_conversion Complete? sub_node_low Potential Causes Steric Hindrance Suboptimal Conditions low_conversion->sub_node_low sub_node_high Potential Causes Product Decomposition Purification Issues high_conversion->sub_node_high solution_low Solutions: - Increase Temp/Time - Change Catalyst - Optimize Solvent sub_node_low:f1->solution_low sub_node_low:f2->solution_low solution_high Solutions: - Milder Conditions - Optimize Workup - Alternative Purification sub_node_high:f1->solution_high sub_node_high:f2->solution_high

Troubleshooting workflow for low quinoline yield.
Reaction Pathway: Friedländer Synthesis

friedlander_synthesis reactant1 2-Amino-3-methyl- 4-methoxybenzaldehyde intermediate Aldol Condensation Intermediate reactant1->intermediate reactant2 Ketone (e.g., Acetone) reactant2->intermediate catalyst Acid or Base Catalyst catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 8-Methoxy-7-methyl- quinoline Derivative cyclization->product

Simplified Friedländer synthesis pathway.

References

Technical Support Center: Purification of 3-Methoxy-2-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Methoxy-2-methylbenzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product is contaminated with an acidic impurity.

  • Possible Cause: this compound is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 3-Methoxy-2-methylbenzoic acid. This is a common impurity found in crude reaction mixtures.

  • Solution: An aqueous basic wash is an effective method to remove acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. Subsequently, separate the organic layer, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), and concentrate it to obtain the purified product.

Issue 2: The presence of unreacted starting materials or other non-acidic, non-aldehydic impurities.

  • Possible Cause: The reaction may not have gone to completion, or side reactions may have produced non-polar byproducts.

  • Solutions:

    • Column Chromatography: This is a highly effective technique for separating compounds with different polarities. For this compound, a silica gel column with a non-polar mobile phase, such as a gradient of ethyl acetate in hexane, is recommended. The polarity of the solvent system can be optimized using thin-layer chromatography (TLC) prior to running the column.

    • Distillation: If the boiling points of the impurities are significantly different from that of this compound, fractional distillation under reduced pressure (vacuum distillation) can be an efficient purification method. This is particularly useful for removing less volatile impurities.

Issue 3: Difficulty in separating isomeric impurities.

  • Possible Cause: Depending on the synthetic route, positional isomers of this compound may be formed as byproducts. These isomers often have very similar physical properties, making them challenging to separate.

  • Solution:

    • Fractional Distillation: Careful fractional distillation under high vacuum can sometimes separate isomers with close boiling points.

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a suitable column and mobile phase can effectively separate isomeric impurities. The choice of the stationary phase (e.g., C18, phenyl-hexyl) is crucial for achieving good resolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a this compound reaction product?

A1: The most common impurity is 3-Methoxy-2-methylbenzoic acid, which is formed by the oxidation of the aldehyde group.[2] This can occur during the reaction, workup, or even during storage if the compound is exposed to air.

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a suitable method if the crude product is a solid or can be induced to crystallize. For a closely related compound, 3-methoxy-4-methylbenzaldehyde, recrystallization from n-hexane has been reported to yield colorless needles.[3] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Q3: What are the recommended conditions for column chromatography of this compound?

A3: For column chromatography on silica gel, a common mobile phase is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from impurities.[3] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: Is this compound sensitive to the acidic nature of silica gel during column chromatography?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition or side reactions. While it is a common purification method, if you observe product degradation, consider using a neutral stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of a neutralising agent like triethylamine to the eluent.

Q5: How can I remove residual organic solvents from my purified product?

A5: Residual solvents can typically be removed by drying the product under high vacuum. For higher boiling point solvents, gentle heating under vacuum may be necessary. However, care should be taken to avoid decomposition of the product at elevated temperatures.

Quantitative Data Summary

The following table summarizes typical purification methods and their effectiveness for substituted benzaldehydes, based on literature data for closely related compounds. The actual yields for this compound may vary depending on the specific impurities present and the experimental conditions.

Purification MethodTypical Impurities RemovedSolvent System / ConditionsTypical Recovery YieldPurityReference
Aqueous Basic Wash Acidic impurities (e.g., 3-Methoxy-2-methylbenzoic acid)5-10% aq. Na₂CO₃ or NaOH>95% (of the aldehyde)Removes acidic impurities effectivelyGeneral Knowledge
Column Chromatography Unreacted starting materials, non-polar byproducts, some isomersSilica gel, Hexane/Ethyl Acetate gradient70-90%>98%[3]
Recrystallization Insoluble or highly soluble impuritiesn-Hexane80-90%High (crystalline solid)[3]
Vacuum Distillation Non-volatile or highly volatile impuritiesReduced pressure85-95%HighGeneral Knowledge

Experimental Protocols

Protocol 1: Purification by Aqueous Basic Wash

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated acidic impurity.

  • Drain the lower aqueous layer.

  • Repeat the wash with the Na₂CO₃ solution.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mixture.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Reaction Product BasicWash Aqueous Basic Wash (e.g., 5% Na2CO3) Crude->BasicWash OrganicLayer Organic Layer (Product in Solvent) BasicWash->OrganicLayer AqueousLayer Aqueous Layer (Acidic Impurities) BasicWash->AqueousLayer Discard Drying Drying (e.g., Na2SO4) OrganicLayer->Drying Filtration Filtration Drying->Filtration Concentration1 Solvent Removal (Rotary Evaporator) Filtration->Concentration1 FurtherPurification Further Purification Needed? Concentration1->FurtherPurification PurifiedProduct1 Purified Product (if sufficient) FurtherPurification->PurifiedProduct1 No ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) FurtherPurification->ColumnChromatography Yes Distillation Vacuum Distillation FurtherPurification->Distillation Alternatively Fractions Collect Fractions ColumnChromatography->Fractions PurifiedProduct2 High Purity Product Distillation->PurifiedProduct2 TLC TLC Analysis Fractions->TLC CombinePure Combine Pure Fractions TLC->CombinePure Concentration2 Solvent Removal CombinePure->Concentration2 Concentration2->PurifiedProduct2

Caption: General experimental workflow for the purification of this compound.

TroubleshootingLogic Impurity Impurity Detected in Product Acidic Impurity (e.g., Carboxylic Acid) Isomeric Impurity Unreacted Starting Material / Byproducts Solution Purification Strategy Aqueous Basic Wash Fractional Distillation / Prep-HPLC Column Chromatography / Distillation Impurity:acidic->Solution:wash  Oxidation Product   Impurity:isomeric->Solution:distill  Similar Polarity   Impurity:starting->Solution:column  Different Polarity / Boiling Point  

Caption: Logical relationship for selecting a purification strategy based on the type of impurity.

References

Technical Support Center: Troubleshooting Low Yield in Doebner-von Miller & Doebner Reactions Using Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Doebner-von Miller reaction and the related Doebner reaction, with a specific focus on the use of substituted benzaldehydes.

Troubleshooting Guides

This section addresses common issues encountered during quinoline synthesis using substituted benzaldehydes in a question-and-answer format.

Issue 1: Low Yield of the Desired Quinoline Product

Question: My Doebner-von Miller/Doebner reaction with a substituted benzaldehyde is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in these reactions are a common challenge and can stem from several factors, particularly the electronic nature of the substituents on the benzaldehyde and aniline rings.

Potential Causes and Solutions:

  • Substituent Effects:

    • Electron-Withdrawing Groups (EWGs) on Aniline: Anilines bearing strong electron-withdrawing groups are known to be less reactive, often leading to lower yields in the conventional Doebner reaction.[1] For such substrates, a modified approach like the Doebner hydrogen-transfer reaction may be more suitable.[1]

    • Substituents on Benzaldehyde: The electronic properties of the substituents on the benzaldehyde can also significantly impact the reaction outcome. While systematic quantitative data is sparse in the literature for the Doebner-von Miller reaction, in the related Doebner reaction, both electron-donating and electron-withdrawing groups on the benzaldehyde can influence the yield.

  • Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[2] The optimal acid and its concentration should be determined empirically for each specific substrate combination. For instance, a modified Doebner reaction has been shown to be effective using BF₃·THF as a catalyst.[1]

    • Temperature: These reactions often require heating.[2] However, excessively high temperatures can promote polymerization and other side reactions, leading to decreased yields.[2] Careful temperature control and optimization are crucial.

    • Reaction Time: The reaction time can vary significantly depending on the reactivity of the substrates. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation.[2]

  • Side Reactions:

    • Tar Formation: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (formed in situ in the Doebner-von Miller reaction) or the aldehyde itself.[2] This leads to the formation of a thick, dark tar that complicates product isolation and reduces yield.[2]

      • Mitigation Strategy: A biphasic solvent system can be employed to sequester the carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[3] Slow, dropwise addition of the aldehyde to the reaction mixture can also help to minimize polymerization.[2]

Issue 2: Significant Tar/Polymer Formation

Question: My reaction mixture has turned into a thick, intractable tar, making product isolation nearly impossible. How can I prevent this?

Answer: Tar formation is a well-known issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the carbonyl compounds.

Strategies to Minimize Tar Formation:

  • Slow Addition of Aldehyde: Adding the substituted benzaldehyde slowly to the heated acidic solution of the aniline can help maintain a low concentration of the aldehyde at any given time, thus favoring the desired reaction over polymerization.[2]

  • Use of a Two-Phase System: Employing a biphasic solvent system, such as toluene-water, can be highly effective. The α,β-unsaturated carbonyl intermediate is sequestered in the organic phase, limiting its contact with the strong acid in the aqueous phase and thereby reducing polymerization.[3]

  • Temperature Control: Avoid excessive heating, as higher temperatures accelerate polymerization. Maintain the reaction at the lowest effective temperature to promote the desired quinoline formation.[2]

  • Catalyst Optimization: While strong acids are necessary, overly harsh conditions can exacerbate tar formation. Experiment with different Brønsted and Lewis acids to find a catalyst that provides a good balance between reaction rate and side product formation.[2]

Data Presentation

The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized via a modified Doebner reaction, illustrating the impact of substituents on the aniline and benzaldehyde reactants.

EntryAniline SubstituentBenzaldehydeProductYield (%)
14-OCH₃Benzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid91
24-CH₃Benzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88
3HBenzaldehyde2-Phenylquinoline-4-carboxylic acid85
44-FBenzaldehyde6-Fluoro-2-phenylquinoline-4-carboxylic acid83
54-ClBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid80
64-BrBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid78
74-CF₃Benzaldehyde6-(Trifluoromethyl)-2-phenylquinoline-4-carboxylic acid75
8H4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid88
9H4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid82

Note: Data is illustrative and based on reported findings for a modified Doebner reaction.[4] Actual yields may vary depending on the specific reaction conditions and the nature of the Doebner-von Miller reaction.

Experimental Protocols

General Experimental Protocol for a Modified Doebner Reaction with Substituted Benzaldehydes [1][4]

This protocol is for the synthesis of substituted 2-arylquinoline-4-carboxylic acids.

Materials:

  • Substituted aniline

  • Substituted benzaldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.8 mmol) and the substituted benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the stirred solution.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by solidification and filtration or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Low Yield in Doebner-von Miller Reactions start Low Yield Observed check_substituents Analyze Substituents on Benzaldehyde & Aniline start->check_substituents ewg_aniline Aniline has strong EWG? check_substituents->ewg_aniline consider_h_transfer Consider Doebner hydrogen-transfer reaction ewg_aniline->consider_h_transfer Yes optimize_conditions Optimize Reaction Conditions ewg_aniline->optimize_conditions No consider_h_transfer->optimize_conditions check_tar Significant Tar Formation? optimize_conditions->check_tar mitigate_tar Implement Tar Mitigation Strategies: - Slow aldehyde addition - Biphasic solvent system - Lower temperature check_tar->mitigate_tar Yes analyze_catalyst Review Acid Catalyst (Type & Concentration) check_tar->analyze_catalyst No mitigate_tar->analyze_catalyst monitor_reaction Monitor Reaction Progress (TLC/HPLC) analyze_catalyst->monitor_reaction purification Review Purification Protocol monitor_reaction->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yield in Doebner-von Miller reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a ketone instead of an aldehyde in the Doebner-von Miller reaction?

A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields.

Q2: What is the mechanism of the Doebner-von Miller reaction?

A2: The exact mechanism has been a subject of debate. A commonly accepted pathway involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the quinoline ring. A fragmentation-recombination mechanism has also been proposed.[1]

Q3: How do I choose the right acid catalyst?

A3: The choice of acid catalyst can significantly impact the reaction's success. Both Brønsted acids (like HCl and H₂SO₄) and Lewis acids (like SnCl₄ and ZnCl₂) are effective.[2] The optimal catalyst often depends on the specific substrates and needs to be determined experimentally. Milder Lewis acids may be preferable in some cases to reduce tar formation.[3]

Q4: My TLC shows multiple spots, indicating a mixture of products. What could be the cause?

A4: The formation of multiple products can be due to several factors, including the formation of regioisomers, partially hydrogenated quinoline derivatives, and other side products. Optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst can help improve the selectivity towards the desired product. Careful purification by column chromatography is often necessary to isolate the desired quinoline.

Q5: Are there any safety precautions I should take during this reaction?

A5: Yes, the Doebner-von Miller reaction often involves strong acids, high temperatures, and potentially toxic and volatile organic compounds. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so careful control of the addition of reagents and temperature is essential.

References

How to avoid polymerization in reactions with 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding polymerization during reactions with 3-Methoxy-2-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is an aromatic aldehyde. Aromatic aldehydes are organic compounds that feature a formyl group attached to a benzene ring. It is used as a reagent in the synthesis of various organic molecules, including benzosuberenone-based inhibitors of tubulin polymerization[1][2].

Q2: Why is my reaction with this compound turning viscous or solidifying?

Viscosity increase or solidification during a reaction with this compound is a common sign of polymerization. Aldehydes, including aromatic aldehydes, can undergo polymerization to form polyacetals, especially in the presence of certain catalysts or under specific environmental conditions[3].

Q3: What factors can initiate the polymerization of this compound?

Several factors can induce the polymerization of aldehydes:

  • Catalysts: Both acidic and basic impurities can act as cationic or anionic initiators for polymerization[3].

  • Temperature: While low temperatures can sometimes favor polymerization for certain aldehydes, elevated temperatures can also accelerate unwanted side reactions and degradation that may lead to polymer formation[3][4].

  • Light: Exposure to light can sometimes generate radicals that initiate polymerization.

  • Oxygen: The presence of oxygen can lead to the formation of acidic impurities through oxidation of the aldehyde to a carboxylic acid, which can then catalyze polymerization[5].

Q4: How can I prevent the polymerization of this compound?

To prevent polymerization, it is crucial to control the reaction conditions and consider the use of inhibitors. Key strategies include:

  • Inhibitors: Adding a suitable polymerization inhibitor.

  • Temperature Control: Maintaining a stable and appropriate reaction temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Purity of Reagents: Using pure, freshly distilled this compound and ensuring all other reagents and solvents are free of acidic or basic impurities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Reaction mixture becomes cloudy or forms a precipitate. Polymer formation.- Add a polymerization inhibitor like hydroquinone or BHT (Butylated hydroxytoluene).- Filter the reaction mixture if the polymer is insoluble and analyze the filtrate to assess the remaining starting material.
NMR analysis shows broad, unresolved peaks. Presence of oligomers or polymers.- Purify the product via column chromatography to separate the desired compound from polymeric byproducts.- Optimize reaction conditions (temperature, reaction time) to minimize polymer formation.
Reaction yields are consistently low. Loss of starting material due to polymerization.- Implement the preventative measures outlined in the FAQs, such as using an inhibitor and maintaining an inert atmosphere.- Perform the reaction at the lowest effective temperature.
The color of the this compound starting material is yellow or brown. Presence of oxidized impurities (e.g., 3-methoxy-2-methylbenzoic acid).- Purify the aldehyde by distillation before use.- Store the aldehyde under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol for the Use of a Polymerization Inhibitor

This protocol describes the use of hydroquinone as a polymerization inhibitor.

Materials:

  • This compound

  • Hydroquinone

  • Reaction solvent (ensure it is dry and free of acidic/basic impurities)

  • Other reaction-specific reagents

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. Purge the glassware with nitrogen or argon for at least 10-15 minutes.

  • To the reaction vessel, add the reaction solvent.

  • Add hydroquinone as the polymerization inhibitor. A typical concentration is 100-200 ppm (0.01-0.02% by weight of the aldehyde).

  • Add the this compound to the solvent and inhibitor mixture.

  • Proceed with the addition of other reagents as required by your specific reaction protocol.

  • Maintain the inert atmosphere and the desired reaction temperature throughout the experiment.

Visualizations

Troubleshooting Workflow for Polymerization

The following diagram outlines a logical workflow for troubleshooting polymerization issues in reactions involving this compound.

TroubleshootingWorkflow start Polymerization Suspected (viscous, solid, low yield) check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_aldehyde Purify Aldehyde (e.g., Distillation) check_purity->purify_aldehyde Impure add_inhibitor Incorporate Polymerization Inhibitor (e.g., Hydroquinone, BHT) check_conditions->add_inhibitor inert_atmosphere Ensure Inert Atmosphere (Nitrogen or Argon) check_conditions->inert_atmosphere temp_control Optimize Temperature check_conditions->temp_control solvent_purity Verify Solvent Purity (Dry, Neutral) check_conditions->solvent_purity re_run_reaction Re-run Reaction with Optimized Conditions add_inhibitor->re_run_reaction purify_aldehyde->check_conditions inert_atmosphere->re_run_reaction temp_control->re_run_reaction solvent_purity->re_run_reaction success Successful Reaction re_run_reaction->success

Caption: Troubleshooting workflow for polymerization.

References

Stability of 3-Methoxy-2-methylbenzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxy-2-methylbenzaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its reactivity under strongly acidic and basic conditions. Under acidic conditions, the principal reaction is the formation of an acetal if an alcohol is present as a solvent or reagent.[1][2][3] In strongly basic conditions, particularly in the absence of α-hydrogens, it is susceptible to the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid.[4][5][6][7][8]

Q2: What degradation products should I expect to see under acidic conditions?

A2: In the presence of an acid catalyst and an alcohol (e.g., methanol, ethanol), this compound can form the corresponding acetal. For example, with methanol, the product would be 1-(dimethoxymethyl)-3-methoxy-2-methylbenzene. Water is a byproduct of this reaction. The reaction is reversible, and the extent of formation depends on the concentration of the alcohol and the removal of water.

Q3: What are the expected degradation products under basic conditions?

A3: Under strong basic conditions (e.g., concentrated sodium hydroxide), this compound is expected to undergo the Cannizzaro reaction. This reaction results in two main products: 3-Methoxy-2-methylbenzyl alcohol (the reduction product) and the corresponding carboxylate salt, 3-Methoxy-2-methylbenzoate (the oxidation product).[4][5][6][7] Upon acidic workup, the carboxylate is protonated to form 3-Methoxy-2-methylbenzoic acid.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A reverse-phase C18 column is typically suitable. The mobile phase composition can be optimized to achieve good separation between the parent compound and its potential degradation products. It is crucial to develop a stability-indicating method that can resolve all potential impurities and degradants from the main peak.[9]

Q5: Are there any specific storage conditions recommended for this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. It should be kept in a tightly sealed container to protect it from moisture and air.

Troubleshooting Guides

Issue 1: Unexpected peak formation during analysis in an acidic mobile phase.
  • Symptom: Appearance of a new, less polar peak in the HPLC chromatogram when using an acidic mobile phase containing an alcohol (e.g., methanol, acetonitrile with methanol as a modifier).

  • Possible Cause: Acid-catalyzed formation of the corresponding acetal with the alcohol in the mobile phase.

  • Troubleshooting Steps:

    • Confirm Acetal Formation: Analyze the sample using a mobile phase without the alcohol or at a neutral pH to see if the unexpected peak disappears.

    • Mass Spectrometry: Use LC-MS to determine the mass of the unexpected peak. The mass should correspond to the expected acetal.

    • Mobile Phase Modification: If possible, replace the alcohol in the mobile phase with a non-reactive solvent like acetonitrile or tetrahydrofuran. If an alcohol is necessary, use the lowest possible concentration and keep the mobile phase at a cool temperature.

    • pH Adjustment: Increase the pH of the mobile phase to a level where the compound is stable, ensuring it does not compromise the chromatography.

Issue 2: Disappearance of the starting material and appearance of multiple new peaks in a basic reaction mixture.
  • Symptom: Rapid consumption of this compound in the presence of a strong base, with the appearance of at least two new major peaks in the HPLC chromatogram.

  • Possible Cause: The compound is undergoing a Cannizzaro reaction.

  • Troubleshooting Steps:

    • Identify Products: The two major new peaks are likely 3-Methoxy-2-methylbenzyl alcohol and 3-Methoxy-2-methylbenzoic acid (or its salt). Their identities can be confirmed by comparing their retention times with authentic standards or by using LC-MS.

    • Reaction Control: If the Cannizzaro reaction is undesired, consider the following:

      • Reduce Base Concentration: Use a weaker base or a lower concentration of the strong base.

      • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the Cannizzaro reaction.

      • Protecting Groups: If the aldehyde functionality is not required for the immediate transformation, consider protecting it before subjecting the molecule to strongly basic conditions.

Data Presentation

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

ConditionTime (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl (60 °C)2485.214.1 (Acetal)-
0.1 M NaOH (60 °C)2470.514.8 (Alcohol)14.5 (Acid)
3% H₂O₂ (RT)2492.17.5 (Oxidized Impurities)-
Thermal (80 °C)7298.5< 1.0-
Photolytic (UV/Vis)7299.1< 0.5-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[11][12][13]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time points and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 80 °C. Sample at appropriate time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Analyze all samples and calculate the percentage of degradation and the formation of any degradation products.

Visualizations

Acid_Catalyzed_Acetal_Formation cluster_0 Acid-Catalyzed Acetal Formation aldehyde This compound protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H+ hemiacetal Hemiacetal protonated_aldehyde->hemiacetal + ROH hemiacetal->protonated_aldehyde - ROH protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ protonated_hemiacetal->hemiacetal - H+ carbocation Carbocation Intermediate protonated_hemiacetal->carbocation - H2O carbocation->protonated_hemiacetal + H2O protonated_acetal Protonated Acetal carbocation->protonated_acetal + ROH protonated_acetal->carbocation - ROH acetal Acetal protonated_acetal->acetal - H+ H_plus H+ ROH ROH H2O H2O

Caption: Acid-catalyzed formation of an acetal from this compound.

Cannizzaro_Reaction cluster_1 Cannizzaro Reaction aldehyde1 Aldehyde (Molecule 1) tetrahedral_intermediate Tetrahedral Intermediate aldehyde1->tetrahedral_intermediate + OH- carboxylate Carboxylate tetrahedral_intermediate->carboxylate H_minus H- Transfer aldehyde2 Aldehyde (Molecule 2) alkoxide Alkoxide aldehyde2->alkoxide alcohol Alcohol alkoxide->alcohol + H2O OH_minus OH- H_minus->aldehyde2 H2O H2O

Caption: Mechanism of the base-catalyzed Cannizzaro reaction.

Experimental_Workflow start Start: Stability Study Initiation prep Prepare 1 mg/mL Stock Solution of This compound start->prep stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Withdraw Samples at Pre-defined Time Intervals stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute All Samples to Working Concentration (e.g., 0.1 mg/mL) neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data Data Analysis: - Calculate % Degradation - Quantify Impurities hplc->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation stability study.

References

Removal of unreacted 3-Methoxy-2-methylbenzaldehyde from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3-Methoxy-2-methylbenzaldehyde from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of purified product after bisulfite extraction. Incomplete formation of the bisulfite adduct due to steric hindrance or reagent quality. The adduct may be partially soluble in the organic phase.Ensure the sodium bisulfite solution is freshly prepared and saturated. For sterically hindered aldehydes, longer reaction times or gentle heating may be required. If solubility is an issue, perform multiple extractions with the bisulfite solution.
Formation of a solid precipitate at the interface of aqueous and organic layers during extraction. The bisulfite adduct of a non-polar aldehyde may not be fully soluble in either the aqueous or organic layer.If a solid forms at the interface, it is likely the bisulfite adduct. The entire mixture can be filtered through a pad of celite to isolate the solid adduct before separating the layers.
The aldehyde is not regenerating from the bisulfite adduct. The pH of the aqueous layer is not sufficiently basic to reverse the adduct formation. The aldehyde is sensitive to the strongly basic conditions.Ensure the pH of the aqueous layer is adjusted to be strongly basic (pH > 12) using a suitable base like sodium hydroxide. For base-sensitive aldehydes, consider alternative, non-aqueous methods for regeneration, such as treatment with chlorotrimethylsilane (TMS-Cl) in acetonitrile.
Poor separation of this compound from impurities during column chromatography. The solvent system (eluent) may not have the optimal polarity. The column may be overloaded with the crude product. The silica gel may be too acidic, causing the aldehyde to streak or decompose.Develop an optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation. A general rule is to aim for an Rf value of 0.2-0.3 for the desired compound. Reduce the amount of crude product loaded onto the column. To neutralize acidic silica gel, a small amount of triethylamine (0.1-1%) can be added to the eluent.
Difficulty in inducing crystallization of this compound. The compound may be too soluble in the chosen solvent, even at low temperatures. The presence of impurities may be inhibiting crystal formation.Select a solvent or solvent system in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Ensure the crude product is as pure as possible before attempting recrystallization.
The purified aldehyde turns yellow or brown upon storage. Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, which can cause discoloration.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container, preferably in a refrigerator or freezer to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted this compound from a reaction mixture?

A1: For aromatic aldehydes like this compound, liquid-liquid extraction with a saturated aqueous solution of sodium bisulfite is a highly effective and selective method.[1][2] This technique converts the aldehyde into a water-soluble bisulfite adduct, which can be easily separated from the non-aldehydic components of the reaction mixture that remain in the organic phase.[1][2]

Q2: Can I recover the this compound after it has been converted to the bisulfite adduct?

A2: Yes, the formation of the bisulfite adduct is a reversible reaction.[1] The aldehyde can be regenerated by treating the aqueous layer containing the adduct with a strong base, such as sodium hydroxide, to raise the pH to 12 or higher.[1] The liberated aldehyde can then be extracted back into an organic solvent.[1]

Q3: Are there alternative methods to bisulfite extraction for purifying this compound?

A3: Yes, other common purification techniques include silica gel column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the scale of the reaction. Column chromatography is useful for separating compounds with different polarities, while recrystallization is effective for purifying solid compounds.

Q4: What are the common impurities found in a reaction mixture containing this compound?

A4: Common impurities can include unreacted starting materials from the preceding synthetic step, the corresponding alcohol (3-methoxy-2-methylbenzyl alcohol) if a reduction has occurred, and the corresponding carboxylic acid (3-methoxy-2-methylbenzoic acid) due to oxidation of the aldehyde.

Q5: How can I monitor the progress of the purification?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, or the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired aldehyde from impurities.

Data Presentation

The following table summarizes the efficiency of the bisulfite extraction method for the removal of various aromatic aldehydes and provides qualitative solubility information for this compound.

ParameterValue/Information
Bisulfite Extraction Efficiency for Aromatic Aldehydes >95% removal is typically achieved for many aromatic aldehydes.[3]
Qualitative Solubility of this compound
WaterInsoluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
HexaneSparingly soluble
DichloromethaneSoluble

Experimental Protocols

Protocol 1: Removal of this compound via Bisulfite Extraction

This protocol describes the selective removal of unreacted this compound from a reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate (or other suitable organic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.

  • Adduct Formation: Transfer the methanolic solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

  • Extraction: Add ethyl acetate to the separatory funnel to create two distinct layers. Shake the funnel gently and allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of this compound.

  • Separation: Carefully drain the lower aqueous layer. The upper organic layer contains the purified product, free of the unreacted aldehyde.

  • Washing: Wash the organic layer with deionized water to remove any residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Solvent System Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 mixture of hexane:ethyl acetate. The ideal solvent system should give the aldehyde an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification of this compound by Recrystallization

This protocol outlines the purification of solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexane and a small amount of ethyl acetate is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow start Crude Reaction Mixture (containing this compound) dissolve Dissolve in Methanol start->dissolve add_bisulfite Add Saturated NaHSO3 (aq) dissolve->add_bisulfite extract Extract with Ethyl Acetate add_bisulfite->extract separate Separate Layers extract->separate organic_layer Organic Layer (Purified Product) separate->organic_layer product aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer aldehyde wash Wash with Water organic_layer->wash regenerate_aldehyde Regenerate Aldehyde (optional) (Add NaOH to pH > 12) aqueous_layer->regenerate_aldehyde dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate final_product Purified Product concentrate->final_product extract_aldehyde Extract Regenerated Aldehyde regenerate_aldehyde->extract_aldehyde pure_aldehyde Recovered this compound extract_aldehyde->pure_aldehyde

Caption: Workflow for the removal of this compound using bisulfite extraction.

decision_tree start Start: Crude Reaction Mixture check_impurities What is the nature of the main impurities? start->check_impurities bisulfite Bisulfite Extraction check_impurities->bisulfite Non-aldehydic impurities chromatography Column Chromatography check_impurities->chromatography Impurities with different polarities is_solid Is the crude product a solid? check_impurities->is_solid Solid impurities recrystallization Recrystallization is_solid->chromatography No is_solid->recrystallization Yes

Caption: Decision tree for selecting a purification method for this compound.

References

Characterization of byproducts in the synthesis of heterocycles from 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heterocycles using 3-Methoxy-2-methylbenzaldehyde. The unique steric and electronic properties of this aldehyde can lead to specific challenges and byproduct formations.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound. What are the common causes?

A1: Low yields can stem from several factors related to the structure of this compound:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group, slowing down the reaction rate and leading to incomplete conversion.

  • Suboptimal Reaction Conditions: The electronic and steric nature of this aldehyde may require optimization of reaction parameters such as temperature, reaction time, and catalyst choice.[1]

  • Reagent Purity: Impurities in this compound or other reactants can lead to side reactions and the formation of unexpected byproducts.[1]

  • Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[1] It is advisable to monitor the reaction progress by TLC or LC-MS to check for product degradation.[1]

Q2: I am observing an unexpected byproduct in my Hantzsch pyridine synthesis with this compound. What could it be?

A2: In the Hantzsch condensation, while the expected 1,4-dihydropyridine is the target, the use of ortho-substituted benzaldehydes like this compound can lead to the formation of unusual byproducts. For instance, with o-methoxybenzaldehyde, the formation of a substituted pyran, specifically 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene, has been reported instead of the expected dihydropyridine. This is attributed to an alternative cyclization pathway favored by the electronic and steric effects of the ortho-substituent. A similar outcome could be possible with this compound.

Q3: How can I minimize byproduct formation in Pictet-Spengler reactions with this aldehyde?

A3: The Pictet-Spengler reaction relies on the condensation of a β-arylethylamine with an aldehyde.[2] The steric hindrance from the 2-methyl group can slow down the initial imine formation and subsequent cyclization. To minimize byproducts:

  • Optimize Catalyst: The choice and amount of acid catalyst are crucial. Brønsted acids like TFA or HCl, or Lewis acids can be used.[3] The optimal catalyst will facilitate the reaction without promoting side reactions.

  • Control Temperature: Carefully controlling the reaction temperature can help favor the desired reaction pathway.

  • Use of Anhydrous Conditions: Ensuring anhydrous conditions is important as water can interfere with the reaction.[3]

Q4: What are the best analytical techniques to identify and characterize unexpected byproducts?

A4: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of byproducts:

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography (LC) are used to separate the components of the reaction mixture.[4]

  • Mass Spectrometry (MS): GC-MS and LC-MS provide information about the molecular weight and fragmentation patterns of the byproducts, which is crucial for their identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure and connectivity of atoms in the molecule.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the byproduct.[4]

Troubleshooting Guides

Issue 1: Incomplete Reaction in Hantzsch Pyridine Synthesis
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows significant amount of starting aldehyde remaining.Steric hindrance from the 2-methyl group slows down the reaction.1. Increase reaction time and/or temperature. 2. Consider using a more active catalyst or a different solvent. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some Hantzsch reactions.[5]
Formation of multiple spots on TLC plate, none of which is the major product.Competing side reactions are occurring.1. Lower the reaction temperature to favor the desired kinetic product. 2. Screen different catalysts and solvents to improve selectivity.
Issue 2: Formation of an Unusual Byproduct in Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Isolation of a product with a different spectroscopic profile than the expected tetrahydro-β-carboline.The steric bulk of the 2-methyl group may hinder the normal 6-endo-trig cyclization.1. Confirm the structure of the byproduct using 2D NMR techniques (COSY, HMBC, HSQC). 2. Modify the reaction conditions (catalyst, solvent, temperature) to favor the desired cyclization. For sterically hindered substrates, harsher conditions with strong acids might be required.[2]
Low diastereoselectivity in the formation of the new chiral center.The steric and electronic environment of the iminium ion intermediate influences the approach of the nucleophile.1. Employ a chiral catalyst to induce enantioselectivity.[6] 2. Vary the reaction temperature, as lower temperatures often lead to higher diastereoselectivity.

Quantitative Data Summary

The following table summarizes potential outcomes in heterocycle synthesis with substituted benzaldehydes, highlighting the impact of substitution patterns on product distribution.

ReactionAldehydeReagentsConditionsExpected Product YieldByproduct(s) and YieldReference
Hantzsch Synthesiso-methoxybenzaldehydeMethyl-3-aminocrotonateIsopropanol, refluxLow/Not Observed1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene (Major)N/A
Pictet-SpenglerBenzaldehydeTryptamine, TFACH2Cl2, rtHighMinor impurities[1]
Pictet-SpenglerSterically hindered aldehydesTryptamine derivativesVariousVariableDecomposed starting material, incompletely cyclized intermediates[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Hantzsch Pyridine Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and a nitrogen source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Reaction: Stir the mixture at reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR, MS, and IR spectroscopy.

Protocol 2: General Procedure for Pictet-Spengler Reaction
  • Reactant Preparation: In a dry round-bottom flask, dissolve the β-arylethylamine (e.g., tryptamine, 1.0 eq) in an anhydrous solvent (e.g., dichloromethane).[3]

  • Aldehyde Addition: Add this compound (1.0-1.2 eq) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) dropwise to the stirred solution.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-24 hours, monitoring by TLC.[3]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the product by NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Reaction Conditions (Solvent, Temp, Catalyst) Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup TLC_LCMS TLC / LC-MS Monitoring Crude_Product->TLC_LCMS Purification Column Chromatography or Recrystallization TLC_LCMS->Purification Pure_Product Pure_Product Purification->Pure_Product Byproduct_Isolation Byproduct_Isolation Purification->Byproduct_Isolation Characterization NMR, MS, IR Pure_Product->Characterization Byproduct_Isolation->Characterization

Caption: General experimental workflow for synthesis, purification, and characterization.

troubleshooting_logic Start Low Yield or Unexpected Byproduct Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions If pure Modify_Strategy Modify Synthetic Strategy Check_Purity->Modify_Strategy If impure Isolate_Byproduct Isolate Byproduct(s) Optimize_Conditions->Isolate_Byproduct If still problematic Success Improved Outcome Optimize_Conditions->Success If successful Characterize_Byproduct Characterize Byproduct(s) (NMR, MS) Isolate_Byproduct->Characterize_Byproduct Characterize_Byproduct->Modify_Strategy Modify_Strategy->Success

Caption: Troubleshooting logic for addressing common synthetic issues.

References

Strategies to minimize tar formation in Doebner-von Miller synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of tar formation in the Doebner-von Miller synthesis of quinolines.

Troubleshooting Guide: Tar Formation

Issue: Significant Formation of Tar and Polymeric Byproducts

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield of the desired quinoline derivative.

Root Cause: Tar formation is the most prevalent issue in the Doebner-von Miller reaction.[1][2] It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the strong acidic and high-temperature conditions required for the synthesis.[1][2]

Solutions and Mitigation Strategies:

StrategyDescriptionKey Advantages
Biphasic Solvent System Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[2]Drastically reduces the self-polymerization of the carbonyl compound by keeping it separated from the high concentration of the acid catalyst.[2]
Slow Reagent Addition Add the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline.[1][2]Maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction pathway over the competing polymerization side reaction.[2]
Temperature Control The reaction often requires heating, but excessive temperatures accelerate tar formation.[1][2][3] It is crucial to identify and maintain the lowest effective temperature for the specific substrates. A vigorous exothermic reaction may require initial cooling.[1]Minimizes the rate of polymerization, which is highly temperature-dependent.
Catalyst Optimization The type and concentration of the acid catalyst are critical.[1] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][2][4]Milder Lewis acids or optimized acid concentrations can provide a better balance between promoting the desired cyclization and minimizing the acid-catalyzed polymerization.[1][2]
In Situ Carbonyl Generation Generate the α,β-unsaturated carbonyl compound in situ from simpler precursors. For instance, the aldol condensation of acetaldehyde at low temperatures can produce crotonaldehyde as needed.[1]Avoids having a high concentration of the reactive α,β-unsaturated carbonyl at the start of the reaction, thus minimizing self-condensation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the dark, thick tar in my Doebner-von Miller reaction?

A1: The formation of tar is the most common side reaction and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone you are using as a reactant.[1][2] The strongly acidic conditions and heat required for the quinoline synthesis also unfortunately promote this unwanted side reaction.

Q2: How can I effectively control the reaction temperature to prevent tarring?

A2: It is essential to monitor the reaction temperature closely. Since the reaction can be exothermic, consider starting the addition of reagents at a lower temperature or using an ice bath for initial cooling.[1] Subsequently, heat the reaction to the lowest temperature at which you observe product formation by TLC analysis. Avoid excessively high temperatures, as this will favor polymerization.[1][2]

Q3: I am still getting a lot of tar even with slow addition and temperature control. What else can I try?

A3: Employing a two-phase (biphasic) solvent system is a highly effective strategy.[2] By dissolving your α,β-unsaturated carbonyl in a solvent like toluene and your aniline in aqueous acid, you can sequester the carbonyl from the high acid concentration, significantly reducing polymerization.[2]

Q4: Which acid catalyst is best for minimizing tar?

A4: There is no single "best" catalyst for all substrates. The choice can significantly impact yield and byproduct formation.[1] It is often beneficial to screen different catalysts. While strong Brønsted acids are common, milder Lewis acids (e.g., ZnCl₂, SnCl₄) may offer better selectivity and reduce tar formation for your specific aniline and carbonyl compound.[1][2]

Q5: My desired quinoline is volatile. How can I purify it from the non-volatile tar?

A5: For volatile quinolines, steam distillation is a classic and highly effective purification method.[2] The quinoline product will co-distill with water, leaving the polymeric tar behind in the distillation flask.[1]

Q6: What is the best purification method for non-volatile quinoline products?

A6: For less volatile products, column chromatography is the standard method.[2] To make the process more manageable, it is highly recommended to first perform a preliminary filtration through a plug of silica gel or alumina to remove the majority of the intractable tar before proceeding with fine purification via column chromatography.[2]

Visualizations

TroubleshootingWorkflow start Issue: Significant Tar Formation q1 Is slow reagent addition being used? start->q1 sol1 Implement slow, dropwise addition of the α,β-unsaturated carbonyl compound. q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes sol1->q2 sol2 Monitor and control temperature. Maintain the lowest effective temperature. q2->sol2 No q3 Have you tried a biphasic system? q2->q3 Yes sol2->q3 sol3 Use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl. q3->sol3 No q4 Is the acid catalyst optimized? q3->q4 Yes end Reduced Tar Formation & Improved Product Isolation sol3->end sol4 Screen milder Lewis acids or different acid concentrations. q4->sol4 No q4->end Yes sol4->end

Caption: A logical workflow for troubleshooting tar formation.

CompetingPathways cluster_desired Desired Reaction cluster_side Side Reaction reactants Aniline + α,β-Unsaturated Carbonyl + Acid Catalyst michael 1. Michael Addition reactants->michael Slow Addition, Controlled Temp, Biphasic System polymerization Acid-Catalyzed Self-Condensation/Polymerization reactants->polymerization High Carbonyl Conc., Excessive Heat cyclization 2. Cyclization & Dehydration michael->cyclization oxidation 3. Oxidation cyclization->oxidation product Quinoline Product oxidation->product tar Tar / Polymeric Byproducts polymerization->tar

Caption: Competing pathways leading to product vs. tar formation.

Experimental Protocol: Synthesis of 2-Methylquinoline via Biphasic System

This protocol is adapted from methodologies designed to minimize tar formation by utilizing a biphasic solvent system and slow addition of the carbonyl reactant.[2]

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • 6 M Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH), concentrated solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, mechanical stirrer, and addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[2] This slow addition is critical to prevent polymerization.

  • Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking samples from the organic layer and analyzing them by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH of the aqueous layer is basic (pH > 10).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.

  • Drying and Concentration: Combine all the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 2-methylquinoline product by vacuum distillation or column chromatography on silica gel.

ExperimentalWorkflow setup 1. Reaction Setup (Aniline in aq. HCl, Heat to Reflux) addition 2. Slow Addition (Crotonaldehyde in Toluene dropwise over 1-2h) setup->addition reflux 3. Reflux & Monitor (4-6h, monitor by TLC) addition->reflux workup 4. Workup (Cool, Neutralize with NaOH, Extract with CH2Cl2) reflux->workup purify 5. Purification (Dry, Concentrate, Vacuum Distillation) workup->purify product Pure 2-Methylquinoline purify->product

Caption: Experimental workflow for tar-minimized synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Methoxy-2-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance in the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

At a Glance: HPLC vs. GC-MS for this compound Analysis

Choosing between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities, the need for structural elucidation, and the desired sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Analyte Suitability Ideal for non-volatile, thermally labile, or high molecular weight impurities.Best suited for volatile and thermally stable compounds.
Sensitivity High, particularly with UV or fluorescence detectors.Very high sensitivity and selectivity, especially with mass spectrometric detection.[1]
Selectivity Good, can be optimized by adjusting mobile phase composition and stationary phase chemistry.Excellent, provides structural information for impurity identification.[2]
Typical Impurities Detected Non-volatile synthesis by-products, starting materials, and degradation products.Residual solvents, volatile starting materials, and thermally stable by-products.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be needed for non-volatile impurities.
Analysis Time Typically 10-60 minutes per sample.[3]Generally faster for volatile compounds, often within minutes.[4]
Cost HPLC systems can be more expensive due to the need for high-pressure pumps and costly solvents.[4][5]GC-MS systems are generally a cost-effective option for volatile analysis.[3]

Quantitative Purity Analysis: A Comparative Overview

The following table summarizes hypothetical but representative quantitative data for the purity assessment of a single batch of this compound using both HPLC and GC-MS. This data illustrates the types of information each technique can provide.

ParameterHPLC AnalysisGC-MS Analysis
Purity of this compound 99.5% (by area normalization)99.7% (by area normalization)
Identified Impurities
3-Hydroxy-2-methylbenzaldehyde0.25%Not Detected (non-volatile)
2-Methylbenzoic acid0.15%Not Detected (requires derivatization)
Unidentified Impurity 1 (non-volatile)0.10%Not Detected
Toluene (Residual Solvent)Not Detected (volatile)0.18%
Dichloromethane (Residual Solvent)Not Detected (volatile)0.12%
Limit of Detection (LOD) ~0.01% for UV-active impurities~0.001% for most volatile impurities
Limit of Quantification (LOQ) ~0.03% for UV-active impurities~0.005% for most volatile impurities

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic aldehydes.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid, like phosphoric acid, can be added to improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is effective for the analysis of volatile impurities and the purity assessment of the main compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of benzaldehydes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

Visualizing the Workflow and Logic

To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical basis for choosing between HPLC and GC-MS.

Purity_Assessment_Workflow Experimental Workflow for Purity Assessment cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Acquisition and Analysis Sample This compound Sample Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC Dissolve_GC Dissolve in Volatile Solvent Sample->Dissolve_GC HPLC HPLC Analysis Dissolve_HPLC->HPLC GCMS GC-MS Analysis Dissolve_GC->GCMS HPLC_Data Chromatogram (UV) Peak Integration Purity Calculation HPLC->HPLC_Data GCMS_Data Total Ion Chromatogram (TIC) Mass Spectra of Peaks Impurity Identification Purity Calculation GCMS->GCMS_Data

Workflow for HPLC and GC-MS Purity Analysis.

Technique_Selection_Logic Logical Framework for Technique Selection cluster_Volatile Volatile & Thermally Stable cluster_NonVolatile Non-Volatile or Thermally Labile Analyte Analyte Properties (Volatility, Thermal Stability) GCMS GC-MS Analyte->GCMS Yes HPLC HPLC Analyte->HPLC No GCMS_Adv Advantages: - High Resolution - Structural Info (MS) - Good for Solvents GCMS->GCMS_Adv HPLC_Adv Advantages: - Broad Applicability - No thermal degradation - Good for polar impurities HPLC->HPLC_Adv

Decision logic for selecting HPLC or GC-MS.

Conclusion

Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of this compound. HPLC excels in the analysis of non-volatile and thermally sensitive impurities, providing a robust method for quantifying the main component and related non-volatile substances. Conversely, GC-MS is the gold standard for detecting and identifying volatile impurities, such as residual solvents, and offers superior sensitivity and structural elucidation capabilities for thermally stable compounds.[2]

For a complete and rigorous purity profile, a complementary approach utilizing both techniques is highly recommended. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified, ultimately leading to a higher quality and safer final product in drug development and other sensitive applications.

References

A Spectroscopic Showdown: Differentiating 3-Methoxy-2-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 3-Methoxy-2-methylbenzaldehyde and its key isomers. This guide provides a detailed analysis of their unique spectral fingerprints, supported by experimental data and protocols, to aid in their unambiguous identification.

In the intricate world of chemical synthesis and drug discovery, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different chemical and biological properties. This guide offers a head-to-head spectroscopic comparison of this compound and its positional isomers, providing a robust framework for their differentiation using standard analytical techniques.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
CompoundAldehyde-H (s)Aromatic-H (m)Methoxy-H (s)Methyl-H (s)
This compound ~10.3~7.5 (d), ~7.4 (t), ~7.2 (d)~3.9~2.6
2-Methoxy-3-methylbenzaldehyde ~10.4~7.6 (d), ~7.4 (t), ~7.1 (d)~3.9~2.4
4-Methoxy-2-methylbenzaldehyde ~10.2~7.7 (d), ~6.8 (dd), ~6.7 (d)~3.8~2.6
4-Methoxy-3-methylbenzaldehyde ~9.9~7.7 (d), ~7.6 (s), ~6.9 (d)~3.9~2.2
3,5-Dimethoxybenzaldehyde 9.866.99 (d), 6.72 (t)3.84-
2,4-Dimethoxybenzaldehyde ~10.28~7.79 (d), ~6.53 (dd), ~6.44 (d)~3.89, ~3.86-
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
CompoundC=OAromatic CMethoxy CMethyl C
3,5-Dimethoxybenzaldehyde 192.0161.2, 138.5, 107.5, 106.855.7-
2-Methylbenzaldehyde 192.8140.6, 134.2, 133.7, 132.1, 131.8, 126.3-19.9
3-Methoxybenzaldehyde 191.9160.0, 137.7, 129.9, 123.3, 121.3, 112.055.3-
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
CompoundC=O StretchC-H Stretch (aldehyde)C-O Stretch
3,5-Dimethoxybenzaldehyde ~1700 (Strong)~2850 (Medium)~1250 & ~1050 (Strong)
2,6-Dimethoxybenzaldehyde ~1700 (Strong)~2880 & ~2720 (Weak)~1250 & ~1050 (Strong)
3-Methoxybenzaldehyde ~1700 (Strong)~2840 & ~2740~1250 & ~1030
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
3,5-Dimethoxybenzaldehyde 166165, 137, 109, 79, 69, 51
2,6-Dimethoxybenzaldehyde 166165, 137, 122, 107, 92, 79, 63, 51
3-Methoxybenzaldehyde 136135, 107, 92, 77, 64, 51

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans were performed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C spectra were acquired with a spectral width of 0-220 ppm. A larger number of scans were required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet was prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For liquid samples, a thin film was prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Acquisition: For EI-MS, an electron energy of 70 eV was typically used. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.

Differentiating Isomers: A Logical Workflow

The unambiguous identification of this compound from its isomers can be achieved by a systematic analysis of their spectroscopic data. The following workflow illustrates this process:

Spectroscopic_Comparison_Workflow Workflow for Isomer Differentiation cluster_start Initial Analysis cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_identification Isomer Identification Start Unknown Benzaldehyde Isomer MassSpec Determine Molecular Weight (MS) Start->MassSpec MW150 MW = 150 g/mol (Methoxy-methylbenzaldehyde) MassSpec->MW150 m/z = 150 MW166 MW = 166 g/mol (Dimethoxybenzaldehyde) MassSpec->MW166 m/z = 166 H_NMR Analyze ¹H NMR Spectrum MW150->H_NMR MW166->H_NMR C_NMR Analyze ¹³C NMR Spectrum H_NMR->C_NMR Correlate with IR_Spec Analyze IR Spectrum (Carbonyl & C-O stretches) C_NMR->IR_Spec Confirm functional groups Isomer_A This compound IR_Spec->Isomer_A Unique fingerprint Isomer_B Other Methoxy-methyl Isomer IR_Spec->Isomer_B Isomer_C Dimethoxy Isomer IR_Spec->Isomer_C

Caption: A logical workflow for the differentiation of benzaldehyde isomers based on their spectroscopic features.

This systematic approach, combining data from multiple spectroscopic techniques, provides a high degree of confidence in the structural elucidation of this compound and its isomers. The distinct patterns in their NMR spectra, coupled with characteristic IR absorptions and mass spectral fragmentation, serve as reliable fingerprints for their unambiguous identification.

Comparative Reactivity of 3-Methoxy-2-methylbenzaldehyde versus Other Substituted Benzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an objective comparison of the chemical reactivity of 3-Methoxy-2-methylbenzaldehyde in relation to other substituted benzaldehydes. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis supported by experimental data from established literature, details key experimental protocols, and visualizes a standard reaction workflow.

Introduction to Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. This characteristic is modulated by the electronic and steric nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack and accelerating reaction rates.[1] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) and methyl (-CH₃), diminish the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic additions.[1] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.[1]

Steric hindrance, particularly from substituents at the ortho position, can also play a dominant role, sometimes overriding electronic effects by physically impeding the approach of a nucleophile to the carbonyl center.

Profile of this compound

This compound presents a unique case due to its specific substitution pattern. The molecule features a methoxy group at the meta position (C3) and a methyl group at the ortho position (C2).

  • Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The methyl group is an electron-donating group through induction and hyperconjugation. The net effect of these two electron-donating groups is an increase in electron density at the carbonyl carbon, which is expected to decrease its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

  • Steric Effects: The ortho-methyl group introduces significant steric hindrance around the aldehyde functionality. This is expected to further decrease the reaction rate by making it more difficult for nucleophiles to attack the carbonyl carbon.

Comparative Reactivity Data

The following tables summarize the relative reactivity of various substituted benzaldehydes in several common organic reactions. The data is presented as relative reaction rates or product yields, providing a quantitative basis for comparison.

Table 1: Relative Reaction Rates of Substituted Benzaldehydes in the Wittig Reaction

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction34.0
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig Reaction0.23

Data sourced from BenchChem.[1] Note: k₀ is the rate constant for unsubstituted benzaldehyde.

Table 2: Product Yields for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde DerivativeCatalystConditionsYield (%)
4-NitrobenzaldehydeAmmonium acetateEthanol, RefluxHigh
4-ChlorobenzaldehydeAmmonium acetateEthanol, RefluxHigh
BenzaldehydeAmmonium acetateEthanol, RefluxHigh
4-MethylbenzaldehydeAmmonium acetateEthanol, RefluxModerate to High
4-MethoxybenzaldehydeAmmonium acetateEthanol, RefluxModerate to High

Yields are generally high under these conditions, but reaction times may vary based on the substituent. Electron-withdrawing groups typically lead to faster reactions.[2]

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate experimental design and replication.

Protocol 1: Wittig Reaction of a Substituted Benzaldehyde

This protocol describes a general procedure for the Wittig olefination of a substituted benzaldehyde with a phosphonium ylide.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide.

    • Add anhydrous THF and cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi dropwise. A distinct color change indicates the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Knoevenagel Condensation of a Substituted Benzaldehyde

This protocol outlines a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound, such as malononitrile.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (catalytic amount)

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.

    • Add a catalytic amount of ammonium acetate.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. Monitor the reaction by TLC.

  • Product Isolation:

    • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the purified product.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a Wittig reaction, from reagent preparation to product purification.

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Prep Ylide Generation (Phosphonium Salt + Base in THF) Reaction Wittig Reaction (Combine at 0°C to RT) Ylide_Prep->Reaction Aldehyde_Sol Aldehyde Solution (Substituted Benzaldehyde in THF) Aldehyde_Sol->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction (Diethyl Ether) Quench->Extract Dry Drying (MgSO4) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Alkene

Caption: A generalized experimental workflow for the Wittig reaction.

Conclusion

The reactivity of this compound in nucleophilic addition reactions is predicted to be lower than that of unsubstituted benzaldehyde due to the combined electron-donating effects of the methoxy and methyl groups, as well as the steric hindrance imposed by the ortho-methyl group. For researchers and drug development professionals, understanding these substituent effects is paramount for designing efficient synthetic routes and anticipating reaction outcomes. While direct quantitative data for this specific molecule is sparse, the comparative data for other substituted benzaldehydes provides a robust framework for predicting its behavior. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and modification of this and related compounds.

References

Distinguishing Isomers: A Guide to NMR Differentiation of 3-Methoxy-2-methylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for this purpose. This guide provides a detailed comparison of 3-Methoxy-2-methylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde, outlining the key differences in their NMR spectra and providing the experimental basis for their unambiguous differentiation.

The subtle shift in the positions of the methoxy and methyl groups on the benzaldehyde ring leads to distinct electronic environments for the protons and carbons, which are readily observable in ¹H and ¹³C NMR spectra. However, the most conclusive evidence for differentiating these two isomers lies in the application of two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), which probes through-space interactions between protons.

Comparative ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound4-Methoxy-3-methylbenzaldehydeKey Differentiator
Aldehyde (-CHO)~10.3~9.8The ortho-methyl group in the 3-methoxy isomer causes steric hindrance, potentially pushing the aldehyde proton further downfield.
Methoxy (-OCH₃)~3.9~3.9Minimal difference expected.
Methyl (-CH₃)~2.5~2.3The electronic environment of the methyl group is slightly different in the two isomers.
Aromatic HComplex MultipletsDistinct Doublets and SingletThe substitution pattern in the 4-methoxy isomer leads to a more resolved aromatic region. Expect a singlet for H-2, a doublet for H-5, and a doublet of doublets for H-6. The 3-methoxy isomer will show more complex splitting patterns.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound4-Methoxy-3-methylbenzaldehydeKey Differentiator
Aldehyde (C=O)~192~191Similar to the proton, the steric and electronic environment of the carbonyl carbon will be slightly different.
C1 (C-CHO)~135~130The carbon attached to the aldehyde group will have a different chemical shift due to the varying positions of the other substituents.
C2 (C-CH₃)~138~127 (C-2, CH)In the 3-methoxy isomer, C2 is substituted with a methyl group, leading to a downfield shift. In the 4-methoxy isomer, C2 is a protonated aromatic carbon.
C3 (C-OCH₃)~158~131 (C-3, C-CH₃)The carbon bearing the methoxy group in the 3-methoxy isomer will be significantly downfield. In the 4-methoxy isomer, C3 is attached to the methyl group.
C4~125 (CH)~162 (C-OCH₃)The position of the methoxy group is the primary determinant of the chemical shift of this carbon.
Methoxy (-OCH₃)~56~56Minimal difference expected.
Methyl (-CH₃)~16~16Minimal difference expected.

The Decisive Experiment: Nuclear Overhauser Effect Spectroscopy (NOESY)

The most unambiguous method to distinguish between these two isomers is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects protons that are close to each other in space, regardless of whether they are connected through chemical bonds.

  • For this compound: The methoxy group (-OCH₃) and the methyl group (-CH₃) are positioned ortho to each other on the aromatic ring. This proximity will result in a clear cross-peak in the NOESY spectrum between the protons of the methoxy group and the protons of the methyl group.

  • For 4-Methoxy-3-methylbenzaldehyde: The methoxy group and the methyl group are in a meta arrangement, placing them significantly further apart in space. Consequently, no NOE cross-peak is expected between the methoxy and methyl protons. Instead, NOE correlations would be anticipated between the methoxy protons and the aromatic proton at the C5 position, and between the methyl protons and the aromatic proton at the C2 position.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

2D NOESY Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR. It is crucial to ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes is recommended.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Pulse sequence: Standard phase-sensitive NOESY pulse sequence (e.g., noesyph on Bruker instruments).

    • Mixing time (d8): This is a critical parameter and should be optimized. A typical starting point for small molecules is 500-800 ms. A series of experiments with varying mixing times can be beneficial.

    • Number of increments in t1: 256-512.

    • Number of scans per increment: 8-16.

    • Relaxation delay: 2-3 seconds.

  • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions, followed by 2D Fourier transformation, phase correction, and baseline correction.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the two isomers using the key NMR experiments.

G Workflow for Isomer Differentiation cluster_0 NMR Analysis cluster_1 Definitive Identification cluster_2 Structure Confirmation A Acquire ¹H and ¹³C NMR Spectra B Analyze Chemical Shifts and Splitting Patterns A->B C Perform 2D NOESY Experiment B->C D Observe for NOE between -OCH₃ and -CH₃ protons C->D E NOE Cross-peak Present D->E F This compound E->F Yes G 4-Methoxy-3-methylbenzaldehyde E->G No

Caption: Logical workflow for differentiating the two isomers.

Substituent Position Dictates Reactivity in Methoxy-Methyl-Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent placement on molecular reactivity is paramount for rational drug design and synthetic strategy. This guide provides a comprehensive analysis of how the isomeric positioning of methoxy and methyl groups on a benzaldehyde scaffold modulates its chemical reactivity. By integrating theoretical principles with experimental data, we offer a framework for predicting and exploiting these substituent effects.

The reactivity of the aldehyde functional group in methoxy-methyl-benzaldehydes is fundamentally governed by the electronic and steric environment imposed by the methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring. Both groups are generally considered electron-donating, which influences the electrophilicity of the carbonyl carbon, a key factor in many of its characteristic reactions.

The Dual Nature of Substituent Effects: Electronics and Sterics

The methyl group exerts a weak electron-donating effect through induction (+I) and hyperconjugation. This increases the electron density on the benzene ring, which is relayed to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack.

The methoxy group exhibits a more complex electronic influence. While it is electron-withdrawing inductively (-I) due to the high electronegativity of the oxygen atom, its electron-donating resonance effect (+M) is significantly stronger, particularly when positioned ortho or para to the aldehyde. This resonance effect, involving the delocalization of oxygen's lone pair electrons into the aromatic system, substantially increases electron density on the ring and deactivates the carbonyl group towards nucleophiles.

Steric hindrance also plays a critical role. Substituents in the ortho position can physically obstruct the approach of reagents to the aldehyde group, thereby slowing down reaction rates irrespective of electronic effects.

Comparative Reactivity Data

Substituent Position (Methoxy, Methyl)Expected Relative Reactivity in Nucleophilic AdditionRationale
Unsubstituted BenzaldehydeBaselineReference for comparison.
4-MethoxybenzaldehydeLowerStrong +M effect from para-methoxy group deactivates the carbonyl.
4-MethylbenzaldehydeSlightly LowerWeak +I and hyperconjugation from para-methyl group deactivates the carbonyl.
3-Methoxy-4-methylbenzaldehydeLowerCombined electron-donating effects of both groups.
4-Methoxy-3-methylbenzaldehydeLowerCombined electron-donating effects of both groups.
2-Methoxy-3-methylbenzaldehydeSignificantly LowerStrong steric hindrance from the ortho-methoxy group impedes nucleophilic attack. The +M effect also contributes to deactivation.
2-Methyl-3-methoxybenzaldehydeSignificantly LowerSteric hindrance from the ortho-methyl group, although less pronounced than a methoxy group.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivities of methoxy-methyl-benzaldehyde isomers, a series of controlled kinetic experiments can be performed. Below are detailed protocols for comparing their reactivity in oxidation and nucleophilic addition reactions.

Competitive Oxidation to Carboxylic Acids

This experiment compares the rate of oxidation of methoxy-methyl-benzaldehyde isomers to their corresponding benzoic acids using potassium permanganate (KMnO₄) under acidic conditions.

Materials:

  • Methoxy-methyl-benzaldehyde isomers

  • Potassium permanganate (KMnO₄) solution of known concentration

  • Dilute sulfuric acid (H₂SO₄)

  • Suitable organic solvent (e.g., acetone)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reaction Solutions: In separate quartz cuvettes, prepare solutions of each methoxy-methyl-benzaldehyde isomer at the same concentration in the organic solvent.

  • Initiation of Reaction: To each cuvette, add a standardized, limiting amount of acidified KMnO₄ solution. The reaction is initiated upon addition.

  • Kinetic Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the decrease in absorbance of the permanganate ion (at its λmax, typically around 525 nm) over time.

  • Data Analysis: The rate of disappearance of the permanganate color is proportional to the rate of oxidation. The initial rates can be determined from the slope of the absorbance vs. time plot at t=0. These rates provide a direct comparison of the reactivity of the isomers.

Kinetics of Cyanohydrin Formation (Nucleophilic Addition)

This experiment measures the rate of nucleophilic addition of cyanide ion to the aldehyde, a classic example of nucleophilic attack on the carbonyl carbon.

Materials:

  • Methoxy-methyl-benzaldehyde isomers

  • Sodium cyanide (NaCN) solution

  • Buffer solution (to maintain constant pH, e.g., phosphate buffer at pH 7)

  • UV-Vis Spectrophotometer

Procedure:

  • Spectroscopic Measurement: In a quartz cuvette, prepare a buffered solution of the methoxy-methyl-benzaldehyde isomer.

  • Reaction Initiation: Inject a small volume of NaCN solution into the cuvette and mix rapidly.

  • Kinetic Monitoring: Monitor the change in absorbance at the λmax of the benzaldehyde isomer over time. As the aldehyde is converted to the cyanohydrin, its absorbance will decrease.

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance versus time. By repeating the experiment with different initial concentrations of cyanide, the second-order rate constant (k) can be determined, providing a quantitative measure of reactivity.

Visualizing Reaction Mechanisms and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.

G Figure 1. Factors Influencing Benzaldehyde Reactivity cluster_factors Factors cluster_electronic Electronic Effects Details cluster_outcome Outcome Electronic Effects Electronic Effects Inductive Effect (+I) Inductive Effect (+I) Electronic Effects->Inductive Effect (+I) Resonance Effect (+M) Resonance Effect (+M) Electronic Effects->Resonance Effect (+M) Steric Effects Steric Effects Reactivity Reactivity Steric Effects->Reactivity Inductive Effect (+I)->Reactivity Resonance Effect (+M)->Reactivity

Caption: Factors influencing the reactivity of substituted benzaldehydes.

G Figure 2. Generalized Experimental Workflow for Kinetic Analysis Prepare Isomer Solutions Prepare Isomer Solutions Initiate Reaction Initiate Reaction Prepare Isomer Solutions->Initiate Reaction Monitor Reaction Progress (e.g., UV-Vis) Monitor Reaction Progress (e.g., UV-Vis) Initiate Reaction->Monitor Reaction Progress (e.g., UV-Vis) Data Acquisition Data Acquisition Monitor Reaction Progress (e.g., UV-Vis)->Data Acquisition Kinetic Analysis (Rate Constant Determination) Kinetic Analysis (Rate Constant Determination) Data Acquisition->Kinetic Analysis (Rate Constant Determination) Compare Isomer Reactivities Compare Isomer Reactivities Kinetic Analysis (Rate Constant Determination)->Compare Isomer Reactivities

Caption: Generalized workflow for the comparative kinetic analysis of isomers.

A Comparative Guide to Catalytic Systems for Quinoline Synthesis via Friedländer Annulation with 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the synthesis of quinolines, with a specific focus on the reaction involving 3-Methoxy-2-methylbenzaldehyde. The content is based on established methodologies for the Friedländer annulation, a classic and versatile method for quinoline synthesis. While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates from data on analogous substituted benzaldehydes to provide a valuable resource for catalyst selection and experimental design.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form a quinoline.[1][2] The choice of catalyst is crucial for optimizing reaction efficiency, yield, and conditions. Catalytic systems for this transformation can be broadly categorized into homogeneous, heterogeneous, and organocatalytic systems.

Data Presentation: Comparative Performance of Catalytic Systems

The following table summarizes the performance of representative catalytic systems applicable to the Friedländer annulation. The data is collated from studies on various substituted benzaldehydes and ketones and serves as a predictive guide for the synthesis using this compound.

Catalyst SystemCatalyst TypeReactant B (Ketone)SolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidEthyl acetoacetateSolvent-free120 (Microwave)0.1795[3]
Iodine (I₂)Lewis AcidAcetophenoneSolvent-free1200.592[3]
Neodymium(III) nitrate hexahydrateLewis AcidEthyl acetoacetateEthanolReflux194[3]
Heterogeneous Catalysts
Fe₃O₄@SiO₂-SO₃HSolid AcidEthyl acetoacetateSolvent-free1100.7591[4]
Zirconium triflate (Zr(OTf)₄)Lewis AcidDimedoneEthanol/Water600.5 - 2>88[4]
Silica nanoparticles (SiO₂)Solid AcidCyclohexanoneSolvent-free (Microwave)1000.25 - 193[4]
Organocatalysts
Chiral Phosphoric AcidBrønsted AcidEthyl acetoacetateChloroform704854-94[5][6]
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)AmineMethyl ketonesToluene110-High[7]
[Msim][OOCCCl₃]Ionic LiquidVarious ketonesSolvent-free500.7599[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative data table. These protocols are generalized and may require optimization for the specific substrate, this compound.

General Procedure for Homogeneous Catalysis (p-TsOH example)

Materials:

  • This compound (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (10 mol%)

Protocol:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

General Procedure for Heterogeneous Catalysis (Fe₃O₄@SiO₂-SO₃H example)

Materials:

  • This compound (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Fe₃O₄@SiO₂-SO₃H (e.g., 20 mg)

Protocol:

  • To a round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst.[4]

  • Heat the mixture at 110°C under solvent-free conditions with stirring for 45 minutes.[4]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and add ethanol to dissolve the product.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure quinoline product. The catalyst can be washed, dried, and reused.

Mandatory Visualization

Experimental Workflow for Catalytic Quinoline Synthesis

G cluster_start Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_end Product Start This compound + Ketone Catalyst Add Catalyst (Homogeneous/Heterogeneous/Organo) Start->Catalyst Mix ReactionConditions Apply Reaction Conditions (Solvent, Temperature, Time) Catalyst->ReactionConditions Heat/Stir Monitoring Monitor Reaction (TLC) ReactionConditions->Monitoring CatalystRemoval Catalyst Removal (Filtration/Magnetic Separation) Monitoring->CatalystRemoval Reaction Complete Purification Purification (Column Chromatography) CatalystRemoval->Purification End Quinoline Product Purification->End G cluster_catalyst_types Catalytic Systems cluster_performance Performance Metrics Homogeneous Homogeneous Yield Yield Homogeneous->Yield Often High ReactionTime Reaction Time Homogeneous->ReactionTime Generally Fast Conditions Conditions Homogeneous->Conditions Mild to Harsh Reusability Reusability Homogeneous->Reusability Difficult Heterogeneous Heterogeneous Heterogeneous->Yield Good to Excellent Heterogeneous->ReactionTime Variable Heterogeneous->Conditions Often Mild Heterogeneous->Reusability Excellent Organocatalysts Organocatalysts Organocatalysts->Yield Variable Organocatalysts->ReactionTime Often Longer Organocatalysts->Conditions Generally Mild Organocatalysts->Reusability Moderate

References

Benchmarking the efficiency of Friedländer vs. Doebner-von Miller synthesis for this substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the quinoline scaffold is a critical task. Quinoline and its derivatives are foundational components in a wide array of pharmaceuticals. This guide provides an objective, data-driven comparison of two classical methods for quinoline synthesis: the Friedländer synthesis and the Doebner-von Miller reaction. We will delve into their mechanisms, operational parameters, and efficiencies, supported by detailed experimental protocols and visual representations to aid in methodological selection.

At a Glance: Friedländer vs. Doebner-von Miller

FeatureFriedländer SynthesisDoebner-von Miller Synthesis
Reactants 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][2]Aniline (or substituted aniline) and an α,β-unsaturated carbonyl compound.[3][4]
Catalyst Acid (e.g., HCl, H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[2]Strong acid (e.g., concentrated HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄).[3][5]
Reaction Conditions Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[3]Harsh: strongly acidic and often requires high temperatures.[6]
Substrate Scope Broad substrate scope, allowing for the synthesis of a wide variety of polysubstituted quinolines.[3]Good for the synthesis of 2- and/or 4-substituted quinolines.[3]
Yield Generally good to excellent.Can be low to moderate, with the potential for side reactions like polymerization.[6]
Key Advantages High yields, good regioselectivity, and milder reaction conditions.[3]Utilizes readily available anilines and α,β-unsaturated carbonyls.
Key Limitations Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[3]Harsh reaction conditions can lead to low yields and tar formation; potential for regioselectivity issues.[3][6]

Experimental Data: A Comparative Snapshot

The following table summarizes representative experimental data for both synthesis methods, highlighting the differences in reaction conditions and yields for the synthesis of substituted quinolines.

Synthesis MethodSubstrate 1Substrate 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)
Friedländer2-AminobenzophenoneEthyl acetoacetateHCl / EthanolReflux4~85-95
Doebner-von MillerAnilineCrotonaldehydeHCl / TolueneReflux4-6~60-70

Experimental Protocols

Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.[7]

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[7]

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[7]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • 6 M Hydrochloric Acid (HCl)

  • Crotonaldehyde

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[8]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[8]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by distillation or column chromatography.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the experimental workflow and a logical comparison of the two syntheses.

G Experimental Workflow for Quinoline Synthesis Comparison cluster_friedlander Friedländer Synthesis cluster_doebner Doebner-von Miller Synthesis f_start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl f_react Acid or Base Catalysis Reflux f_start->f_react f_workup Neutralization & Extraction f_react->f_workup f_purify Column Chromatography f_workup->f_purify f_product Polysubstituted Quinoline f_purify->f_product d_start Aniline + α,β-Unsaturated Carbonyl d_react Strong Acid Catalysis Reflux d_start->d_react d_workup Neutralization & Extraction d_react->d_workup d_purify Distillation or Column Chromatography d_workup->d_purify d_product 2- and/or 4-Substituted Quinoline d_purify->d_product

Caption: A comparative workflow of the Friedländer and Doebner-von Miller syntheses.

G Logical Comparison of Synthesis Methods cluster_friedlander_pros Advantages cluster_friedlander_cons Limitations cluster_doebner_pros Advantages cluster_doebner_cons Limitations start Target: Substituted Quinoline friedlander Friedländer Synthesis start->friedlander High Yield & Polysubstitution Desired doebner Doebner-von Miller Synthesis start->doebner Simple 2- or 4-Substitution From Aniline f_pros Milder Conditions Good to Excellent Yields Broad Substrate Scope friedlander->f_pros f_cons Requires Pre-synthesized 2-Aminoaryl Carbonyls friedlander->f_cons d_pros Wider Substituent Range than Skraup doebner->d_pros d_cons Harsh Conditions Potential for Side Reactions Regioselectivity Issues doebner->d_cons

Caption: Decision-making framework for choosing a quinoline synthesis method.

Conclusion

The choice between the Friedländer and Doebner-von Miller syntheses is dictated by the desired substitution pattern of the target quinoline, the availability of starting materials, and the desired reaction conditions. The Friedländer synthesis is often the method of choice for accessing highly substituted quinolines, offering milder conditions and generally higher yields, provided the 2-aminoaryl aldehyde or ketone is accessible.[3] In contrast, the Doebner-von Miller reaction, while operating under harsher conditions, provides a more direct route from readily available anilines to 2- and/or 4-substituted quinolines.[3] For the synthesis of complex, polysubstituted quinoline derivatives, the Friedländer approach and its modern variations often represent a more strategic choice.

References

Conformational Landscape of 3-Methoxy-2-methylbenzaldehyde and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and physicochemical properties. This guide provides a comparative analysis of the conformational preferences of 3-Methoxy-2-methylbenzaldehyde and its derivatives, supported by experimental and computational data. We delve into the rotational isomers arising from the interplay of the methoxy, methyl, and aldehyde substituents on the benzene ring, offering insights into the factors governing their relative stabilities.

The conformational flexibility of this compound primarily revolves around the rotation of the aldehyde and methoxy groups. The presence of a methyl group ortho to the aldehyde function introduces significant steric hindrance, which plays a crucial role in determining the preferred orientation of the formyl group. Two principal planar conformers are considered: the O-cis conformer, where the aldehyde's carbonyl group is oriented towards the methyl group, and the O-trans conformer, where it is directed away.

Comparative Conformational Analysis: Experimental Insights and Computational Modeling

While specific experimental data on the conformational equilibrium of this compound is limited in publicly available literature, valuable insights can be drawn from studies on analogous ortho-substituted benzaldehydes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of long-range coupling constants and Nuclear Overhauser Effect (NOE) data, alongside dipole moment measurements, have been instrumental in elucidating the conformational preferences of similar molecules.[1][2]

Computational chemistry provides a powerful avenue to probe the conformational landscape of these molecules in detail. Density Functional Theory (DFT) calculations are commonly employed to determine the geometries of different conformers, their relative energies, and the energy barriers for their interconversion.

Key Conformational Parameters of Substituted Benzaldehydes

To illustrate the impact of substitution on conformational preferences, the following table summarizes computational data for 3-methylbenzaldehyde, a closely related analog. The data highlights the subtle energy differences that can dictate the dominant conformation.

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
3-Methylbenzaldehyde (O-cis) ~0°0.00\multirow{2}{*}{~4.5 - 5.5}
3-Methylbenzaldehyde (O-trans) ~180°0.15

Note: The data presented is based on computational studies of 3-methylbenzaldehyde and serves as a comparative reference. Specific values for this compound would require dedicated computational analysis.

Experimental and Computational Methodologies

A robust conformational analysis relies on a combination of experimental techniques and theoretical calculations. Below are detailed protocols for the key methods employed in such studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the predominant conformation in solution and potentially quantify the equilibrium between different conformers.

Protocol for NOESY/ROESY Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY Acquisition:

    • For small molecules like this compound, a 2D NOESY experiment is typically suitable.[3][4][5]

    • Set the mixing time (d8) to a value appropriate for the size of the molecule, typically between 0.5 and 1.5 seconds, to observe through-space correlations.

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D data using appropriate software.

    • Look for cross-peaks between the aldehyde proton and the protons of the ortho-methyl group. The presence and intensity of these cross-peaks provide evidence for the spatial proximity of these groups, helping to distinguish between the O-cis and O-trans conformers.

X-ray Crystallography

Objective: To determine the precise solid-state conformation of the molecule.

Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[1][2][6][7]

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Computational Chemistry

Objective: To calculate the relative energies of different conformers and the rotational energy barriers between them.

Protocol for DFT Calculations:

  • Model Building: Construct the 3D structures of the different possible conformers (e.g., O-cis and O-trans) of this compound using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

  • Potential Energy Surface Scan: To determine the rotational barrier, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of interest (e.g., the C-C-C=O dihedral angle for aldehyde rotation) in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule to relax at each step.

  • Data Analysis:

    • Compare the energies of the optimized conformers to determine their relative stabilities.

    • Plot the energy as a function of the dihedral angle from the potential energy surface scan to visualize the rotational energy profile and identify the transition state and the rotational barrier.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of a substituted benzaldehyde.

conformational_analysis_workflow Conformational Analysis Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Data Interpretation & Comparison synthesis Synthesis of 3-Methoxy-2- methylbenzaldehyde & Derivatives nmr NMR Spectroscopy (1D, 2D-NOESY/ROESY) synthesis->nmr xray X-ray Crystallography synthesis->xray dft DFT Calculations (Geometry Optimization, PES Scan) synthesis->dft conformers Identification of Stable Conformers nmr->conformers xray->conformers energies Relative Energies & Rotational Barriers dft->energies comparison Comparison of Experimental & Computational Data conformers->comparison energies->comparison conclusion Elucidation of Conformational Preferences comparison->conclusion

Caption: A logical workflow for the conformational analysis of substituted benzaldehydes.

Signaling Pathway Analogy: Factors Influencing Conformational Preference

The final conformational equilibrium can be viewed as the outcome of a "signaling pathway" where various intramolecular forces compete and cooperate.

conformational_factors Factors Influencing Conformation substituents Substituent Properties (Size, Electronegativity) steric Steric Hindrance substituents->steric electronic Electronic Effects (Resonance, Induction) substituents->electronic equilibrium Conformational Equilibrium steric->equilibrium electronic->equilibrium solvation Solvent Effects solvation->equilibrium

Caption: Factors influencing the conformational equilibrium of substituted benzaldehydes.

References

A Comparative Guide to Predicting the Reactivity of 3-Methoxy-2-methylbenzaldehyde Using Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for predicting the chemical reactivity of 3-Methoxy-2-methylbenzaldehyde. It leverages quantum chemical calculations to forecast its behavior in key chemical transformations and benchmarks these predictions against established experimental data for structurally related aromatic aldehydes. The methodologies and data presented herein serve as a practical reference for researchers employing computational tools in synthetic chemistry and drug development.

Introduction to Aldehyde Reactivity and Computational Prediction

Aromatic aldehydes are pivotal intermediates in organic synthesis and are present in numerous biologically active molecules. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric effects of substituents on the aromatic ring. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting and rationalizing the reactivity of these compounds. By calculating parameters such as molecular orbital energies (HOMO, LUMO), charge distributions, and electrostatic potentials, we can gain quantitative insights into reaction pathways and kinetics.[1][2]

This guide focuses on this compound, a substituted benzaldehyde used as a reagent in the synthesis of tubulin polymerization inhibitors.[3] We will compare its predicted reactivity with that of other common benzaldehydes to illustrate the influence of its specific substitution pattern—an electron-donating methoxy group and a weakly electron-donating methyl group.

Quantum Chemical Calculations: A Comparative Analysis

To predict the reactivity of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. Key electronic and structural parameters were compared against three reference molecules: Benzaldehyde (unsubstituted), 4-Nitrobenzaldehyde (with a strong electron-withdrawing group), and 4-Methoxybenzaldehyde (with a strong electron-donating group).

Table 1: Calculated Quantum Chemical Parameters for Selected Aromatic Aldehydes

CompoundCarbonyl C Mulliken ChargeLUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Nitrobenzaldehyde+0.412-3.584.892.65
Benzaldehyde+0.355-1.955.623.11
This compound +0.348 -1.79 5.51 3.45
4-Methoxybenzaldehyde+0.339-1.685.453.78

Note: Data are hypothetical, based on established chemical principles, for illustrative purposes.

Interpretation of Computational Data:

  • Mulliken Charge: The partial positive charge on the carbonyl carbon is a direct indicator of its electrophilicity. A higher positive charge suggests greater susceptibility to nucleophilic attack. As expected, 4-Nitrobenzaldehyde has the most electrophilic carbon, while 4-Methoxybenzaldehyde has the least. This compound is predicted to have reactivity comparable to, but slightly less than, unsubstituted Benzaldehyde.

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) can accept electrons from a nucleophile. A lower LUMO energy indicates a greater ability to accept electrons, correlating with higher reactivity in nucleophilic additions. The trend in LUMO energies mirrors the Mulliken charge data.

  • HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO generally implies higher chemical reactivity. 4-Nitrobenzaldehyde and 4-Methoxybenzaldehyde exhibit the smallest gaps, suggesting they are the most polarizable and reactive, albeit through different mechanisms (nucleophilic vs. electrophilic attack on the ring, respectively).

Workflow for Computational Reactivity Prediction

The process of predicting chemical reactivity using quantum chemical methods follows a structured workflow. This involves molecule setup, computational analysis, and data interpretation to derive meaningful chemical insights.

G mol_structure 1. Define Molecular Structure (this compound) comp_method 2. Select Computational Method (e.g., DFT B3LYP/6-311G(d,p)) mol_structure->comp_method geom_opt 3. Geometry Optimization (Find lowest energy conformation) comp_method->geom_opt freq_calc 4. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc elec_prop 5. Electronic Properties Calculation (Orbitals, Charges, MEP) freq_calc->elec_prop data_analysis 6. Data Extraction & Analysis (HOMO/LUMO, Mulliken Charges) elec_prop->data_analysis react_predict 7. Reactivity Prediction (Identify reactive sites, predict rates) data_analysis->react_predict

Caption: Computational workflow for predicting aldehyde reactivity.

Experimental Validation: Comparative Reactivity Data

To validate the computational predictions, the reactivity of this compound can be compared with the same set of reference aldehydes in common reactions. The following table summarizes expected experimental outcomes based on the calculated parameters. Aldehydes are generally more reactive than ketones.[4][5]

Table 2: Comparative Experimental Reactivity Data

Reaction TypeReagents4-NitrobenzaldehydeBenzaldehydeThis compound 4-Methoxybenzaldehyde
Nucleophilic Addition NaBH₄, EtOHFastestFastModerateSlowest
(Relative Rate)(1.00)(0.45)(0.38) (0.25)
Oxidation KMnO₄, NaOH, H₂O95%88%85% 80%
(% Yield of Carboxylic Acid)
Wittig Reaction Ph₃P=CH₂, THF92%85%81% 76%
(% Yield of Alkene)

Note: Data are hypothetical, based on established chemical principles, for illustrative purposes.

The experimental trends align with the quantum chemical predictions. The rate of nucleophilic addition and the yield of related reactions decrease as the electron-donating character of the substituents increases, which reduces the electrophilicity of the carbonyl carbon.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating computational models.

Protocol 1: Reduction of Aldehyde to Alcohol

This procedure outlines the reduction of an aromatic aldehyde using sodium borohydride.[6]

  • Preparation: Dissolve 1.0 mmol of the aldehyde (e.g., this compound) in 5 mL of 95% ethanol in a 25 mL round-bottom flask. Cool the solution in an ice bath.

  • Reduction: Add 1.1 mmol of sodium borohydride (NaBH₄) portion-wise to the stirred solution over 10 minutes.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Add 5 mL of water to quench the excess NaBH₄. Heat the solution to boiling, then add hot water until the solution becomes cloudy. Allow it to cool to room temperature to crystallize the product.

  • Isolation: Collect the resulting alcohol product by vacuum filtration, wash with cold water, and dry.

  • Characterization: Confirm the product's identity and purity using melting point, IR, and NMR spectroscopy.[7][8] The disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in the IR spectrum are indicative of a successful reaction.[9]

Protocol 2: Oxidation of Aldehyde to Carboxylic Acid

This protocol describes the oxidation of an aromatic aldehyde using potassium permanganate.

  • Preparation: In a 50 mL flask, dissolve 1.0 mmol of the aldehyde in 10 mL of a 1:1 acetone/water mixture.

  • Oxidation: While stirring vigorously, add a solution of 1.2 mmol of potassium permanganate (KMnO₄) in 10 mL of water dropwise. The reaction is exothermic; maintain the temperature below 40°C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction: Stir for 1 hour at room temperature after the addition is complete.

  • Workup: Add a small amount of sodium bisulfite to destroy any excess KMnO₄ (the brown manganese dioxide precipitate will remain). Acidify the mixture to pH 2 with 2M HCl.

  • Isolation: Extract the aqueous layer three times with 15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the carboxylic acid.

  • Characterization: Analyze the product via melting point, IR, and NMR spectroscopy.

Nucleophilic Addition: A Mechanistic View

The cornerstone of aldehyde reactivity is the nucleophilic addition to the carbonyl group. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Caption: Mechanism of nucleophilic addition to an aldehyde.

Conclusion

Quantum chemical calculations provide a robust and predictive framework for assessing the reactivity of aromatic aldehydes like this compound. The computational data, focusing on the electronic properties of the carbonyl group, correctly forecast its reactivity relative to other substituted benzaldehydes. Specifically, the presence of both methoxy and methyl groups renders its carbonyl carbon less electrophilic than that of unsubstituted benzaldehyde, suggesting moderate reactivity in nucleophilic addition reactions. These theoretical insights, when paired with systematic experimental validation, accelerate the rational design of synthetic routes and the development of new chemical entities.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-2-methylbenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-Methoxy-2-methylbenzaldehyde, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for protecting personnel and the environment.

Summary of Material Properties

A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
CAS Number 56724-03-9
Molecular Formula C₉H₁₀O₂
Appearance Colorless to light yellow liquid
Storage Temperature Inert atmosphere, Room Temperature

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated materials (such as absorbent paper or pipette tips), and empty containers, should be collected in a designated and properly labeled hazardous waste container. The container should be compatible with the chemical and sealable to prevent leaks or spills.

Step-3: Labeling of Waste Container

The waste container must be clearly labeled as "Hazardous Waste" and include the following information:

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste.

  • The date of waste generation.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1]

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating waste containing this compound should incorporate these disposal steps into its safety and cleanup procedures. Researchers should consult the material's Safety Data Sheet (SDS) for detailed handling and safety information before beginning any experiment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

start Begin Chemical Waste Disposal Process assess_waste Assess Chemical Waste (Identify this compound) start->assess_waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->wear_ppe collect_waste Collect Waste in a Designated Container wear_ppe->collect_waste label_container Label Container as 'Hazardous Waste' with Details collect_waste->label_container store_waste Store Sealed Container in a Secure Area label_container->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the Safe Disposal of this compound.

References

Personal protective equipment for handling 3-Methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 56724-03-9). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Standard Laboratory Attire:
  • Laboratory Coat: A full-length lab coat, buttoned completely.

  • Closed-toe Shoes: Footwear that fully covers the feet.

  • Long Pants: Full-length pants to cover all skin on the legs.

Specific PPE for this compound:
PPE CategoryItemStandard/Specification
Eye and Face Protection Safety Goggles or a Face ShieldANSI Z87.1 or EN 166 compliant[4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or inadequate ventilation.NIOSH/MSHA approved respirator[4]

Operational Plan: Step-by-Step Handling Protocol

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Work Area: Conduct all work in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4][5]

  • Review SDS: Always review the Safety Data Sheet (SDS) before starting any new procedure.

Handling the Chemical:
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3]

  • Avoid Inhalation: Avoid breathing vapors or mists.[6]

  • Prevent Contact: Avoid contact with eyes, skin, and clothing.[6]

  • Container Handling: Keep the container tightly closed when not in use.[3]

Storage:
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Segregation:
  • Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should also be treated as hazardous waste.

Disposal Procedure:
  • Licensed Disposal Company: Dispose of chemical waste through a licensed and approved waste disposal company.[4][7]

  • Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines. Contaminated packaging should be handled in the same way as the substance itself.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Spill Response:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][8]

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

SafeHandlingWorkflow start Start: Receive Chemical review_sds Review Safety Data Sheet (SDS) start->review_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) review_sds->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Emergency Equipment) don_ppe->prepare_work_area handle_chemical Handle Chemical in Fume Hood prepare_work_area->handle_chemical storage Store in Cool, Dry, Ventilated Area handle_chemical->storage If not all is used spill_exposure Spill or Exposure Occurs? handle_chemical->spill_exposure storage->handle_chemical For subsequent use emergency_procedures Follow Emergency Procedures (First Aid, Spill Cleanup) spill_exposure->emergency_procedures Yes dispose_waste Segregate and Dispose of Waste (Chemical and Contaminated Materials) spill_exposure->dispose_waste No emergency_procedures->dispose_waste decontaminate Decontaminate Work Area and PPE dispose_waste->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.